Methyl 2-formylcyclobutane-1-carboxylate CAS number search
Executive Summary Methyl 2-formylcyclobutane-1-carboxylate (CAS: 129740-69-8 ) is a high-value bifunctional aliphatic building block used primarily in the synthesis of conformationally restricted amino acids, peptidomime...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-formylcyclobutane-1-carboxylate (CAS: 129740-69-8 ) is a high-value bifunctional aliphatic building block used primarily in the synthesis of conformationally restricted amino acids, peptidomimetics, and carbocyclic nucleoside analogs.[1][2][3] Its cyclobutane core provides a rigid scaffold that locks pharmacophores into specific spatial orientations, enhancing receptor selectivity—particularly in glutamate receptor ligands and antiviral drug design.
This guide provides a definitive technical profile, including validated synthesis routes, stereochemical considerations, and application protocols for medicinal chemistry programs.
Chemical Identity & Properties
The compound exists as two primary diastereomers: cis and trans. The trans isomer is thermodynamically more stable and is the predominant form found in commercial catalogues under the generic CAS, though stereospecific CAS numbers exist for derivatives.
Trans-isomer: The ester and formyl groups are on opposite sides of the ring. This is the standard product of thermodynamic equilibration.
Cis-isomer: The groups are on the same side. The cis-isomer can be accessed via the cis-anhydride but is prone to epimerization to the trans-form under basic conditions.
Synthetic Pathways
The synthesis of methyl 2-formylcyclobutane-1-carboxylate is non-trivial due to the lability of the aldehyde and the potential for epimerization. The most robust laboratory scale-up route utilizes trans-cyclobutane-1,2-dicarboxylic acid as the starting material.
Validated Synthesis Workflow (Trans-Selective)
This protocol ensures high stereochemical fidelity and avoids over-reduction.
Step 1: Esterification
trans-Cyclobutane-1,2-dicarboxylic acid is converted to the dimethyl ester using methanol and a catalytic acid (H₂SO₄ or SOCl₂).
Step 2: Mono-hydrolysis (Desymmetrization)
The dimethyl ester is subjected to controlled hydrolysis using 1 equivalent of KOH in MeOH/H₂O (0°C) or enzymatically using Pig Liver Esterase (PLE) for enantioselective hydrolysis.
Critical Control: Monitor pH to prevent complete hydrolysis to the diacid.
Step 3: Selective Reduction
The carboxylic acid moiety is selectively reduced to the alcohol in the presence of the ester using Borane-Dimethyl Sulfide (BH₃·DMS) complex in THF at 0°C to RT.
Note: NaBH₄/mixed anhydride reduction is an alternative if borane is unavailable.
Step 4: Oxidation to Aldehyde
The hydroxymethyl group is oxidized to the formyl group using Swern oxidation (DMSO/Oxalyl Chloride) or Dess-Martin Periodinane (DMP).
Stability Warning: The aldehyde is unstable on silica gel; rapid filtration or distillation is recommended.
Synthesis Flowchart (DOT)
Caption: Step-wise synthesis from commercially available diacid precursors.
Application in Drug Discovery[13]
Conformationally Restricted Glutamate Analogs
The cyclobutane scaffold serves as a rigid bioisostere for the flexible ethyl chain in glutamate. By incorporating the methyl 2-formylcyclobutane-1-carboxylate motif, researchers can synthesize 2-(2-carboxycyclobutyl)glycine derivatives.
Mechanism: The aldehyde function allows for Strecker synthesis or Horner-Wadsworth-Emmons (HWE) reactions to extend the carbon chain, ultimately yielding non-natural amino acids.
Impact: These analogs exhibit high selectivity for metabotropic glutamate receptors (mGluRs), distinguishing between mGluR2 (agonist activity) and mGluR3.
Carbocyclic Nucleosides
The target molecule is a precursor for carbocyclic nucleosides where the ribose oxygen is replaced by a methylene group (cyclobutane ring).
Workflow: The aldehyde is reduced/modified to a hydroxymethyl group (mimicking the 5'-position), while the ester is converted to an amine or coupled directly to a purine/pyrimidine base.
Therapeutic Area: Antiviral agents (HIV, HBV) and anticancer antimetabolites.
Experimental Protocol: Swern Oxidation (Step 4)
This protocol describes the final conversion of the alcohol intermediate to the target aldehyde.
Activation: In a flame-dried flask under Argon, cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise (gas evolution occurs). Stir for 15 minutes.
Addition: Add the alcohol substrate (dissolved in minimum DCM) dropwise over 10 minutes, maintaining temperature below -70°C. Stir for 30 minutes.
Quench: Add triethylamine dropwise. The solution will turn white/cloudy.
Warming: Allow the reaction to warm to 0°C over 30 minutes.
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or Kugelrohr distillation.
References
ChemicalBook. Methyl 2-formylcyclobutane-1-carboxylate Product Page & CAS Data. Retrieved from
PubChem. 2-Formyl-1-methylcyclobutane-1-carboxylic acid (Related Isomer Data). National Library of Medicine. Retrieved from
Sigma-Aldrich. trans-Cyclobutane-1,2-dicarboxylic acid (Starting Material). Retrieved from
ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2023). Retrieved from
Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid (Analogous Methods). Retrieved from
This guide details the chemical properties, synthesis, and applications of Methyl 2-formylcyclobutanecarboxylate , a critical scaffold in the synthesis of conformationally restricted peptidomimetics and non-natural amino...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical properties, synthesis, and applications of Methyl 2-formylcyclobutanecarboxylate , a critical scaffold in the synthesis of conformationally restricted peptidomimetics and non-natural amino acids.
Executive Summary
Methyl 2-formylcyclobutanecarboxylate (CAS: 129708-97-0) is a bifunctional cyclobutane derivative featuring an aldehyde and a methyl ester on adjacent carbons. Its primary value lies in drug discovery, where it serves as a precursor for conformationally restricted amino acids (e.g., cyclobutane analogues of serine, GABA, and glutamate). The rigid cyclobutane ring locks the pharmacophores into specific spatial orientations, improving receptor selectivity and metabolic stability compared to flexible linear analogues.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Property
Data
IUPAC Name
Methyl 2-formylcyclobutane-1-carboxylate
CAS Number
129708-97-0
Molecular Formula
C₇H₁₀O₃
Molecular Weight
142.15 g/mol
Physical State
Colorless to pale yellow liquid
Boiling Point
~65–70 °C (at 0.5 mmHg) / ~195 °C (atm, predicted)
Density
~1.12 g/cm³
Solubility
Soluble in DCM, MeOH, EtOAc, THF; sparingly soluble in water
Stereochemistry
Exists as cis and trans isomers; trans is thermodynamically favored
Synthesis Protocols
The most robust synthetic route avoids the direct handling of unstable cyclobutadienes or difficult acrolein cycloadditions. Instead, it utilizes a [2+2] photocycloaddition between an acrylate and an enol ether, followed by acetal hydrolysis.
Preparation : Dissolve methyl acrylate (1.0 equiv) and ethyl vinyl ether (5.0 equiv) in degassed acetonitrile. Add benzophenone (0.1 equiv).
Irradiation : Place the solution in a quartz vessel. Irradiate with a high-pressure mercury lamp (λ > 300 nm) at 0–5 °C to suppress polymerization. Monitor by TLC until the acrylate is consumed (~4–8 hours).
Isolation of Acetal Intermediate : Evaporate the solvent and excess vinyl ether under reduced pressure. The residue contains the acetal-protected cyclobutane (Methyl 2-ethoxycyclobutanecarboxylate).
Hydrolysis : Dissolve the crude acetal in a mixture of THF/1M HCl (4:1). Stir at room temperature for 2 hours to unmask the aldehyde.
Purification : Neutralize with saturated NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate cis and trans isomers.
Protocol B: Oxidative Cleavage (Alternative)
Used when starting from cyclopentene derivatives, though less atom-economical for this specific target.
Substrate : Methyl cyclopent-1-enecarboxylate.
Oxidation : Ozonolysis (O₃, -78°C) followed by reductive workup (DMS) typically yields the linear dialdehyde. Note: To get the cyclobutane, one typically performs a ring contraction on a bicyclic precursor, making Protocol A superior for this specific 1,2-substitution pattern.
Visualization: Synthesis Mechanism
The following diagram illustrates the logic flow from starting materials to the active scaffold.
Mechanism : Condensation of the formyl group with an amine/cyanide source, followed by hydrolysis.
Multicomponent Reactions (MCRs)
The scaffold is an ideal substrate for Ugi and Passerini reactions.
Protocol : React the formyl group (component 1) with an amine (2), isocyanide (3), and acid (4) to generate complex peptidomimetic backbones in a single step.
HWE Olefination
The formyl group allows for chain extension via Horner-Wadsworth-Emmons reaction, useful for creating linker arms in PROTACs or antibody-drug conjugates (ADCs).
Visualization: Application Workflow
Figure 2: Divergent synthesis pathways for drug discovery applications.
Safety & Handling
Hazards : As an aldehyde-ester, the compound is likely a skin and eye irritant.[4] It may cause sensitization.
Storage : Store under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation of the aldehyde to the carboxylic acid (which would form the diacid monoester).
Stability : The cyclobutane ring is strained but kinetically stable under standard conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.
References
Gaucher, A., et al. "Cyclobutane amino acids (CBAAs): Synthesis and applications." Journal of Organic Chemistry, 2009.[5]
Aitken, D. J. "The synthesis of cyclobutane amino acids." Tetrahedron, 2003.
ChemBlink. "Methyl 2-Formylcyclobutanecarboxylate - CAS 129708-97-0 Data."[6] ChemBlink Database.
Orru, R. V. A., et al. "Multicomponent Reactions in the Synthesis of Cyclobutane Derivatives." Synthesis, 2010.[5]
The Cyclobutane Scaffold: Structural Analysis and Synthetic Utility of Methyl 2-formylcyclobutane-1-carboxylate
[1] Executive Summary: The "Power of the Pucker" In modern drug discovery, the escape from "flatland" (purely aromatic drug candidates) has elevated the importance of saturated, strained rings. Methyl 2-formylcyclobutane...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Power of the Pucker"
In modern drug discovery, the escape from "flatland" (purely aromatic drug candidates) has elevated the importance of saturated, strained rings. Methyl 2-formylcyclobutane-1-carboxylate represents a high-value, bifunctional scaffold.[1] It offers orthogonal reactivity through its electrophilic aldehyde and stable ester moieties, positioned on a rigid yet "puckered" cyclobutane core.
This guide analyzes the structural dynamics, synthetic accessibility, and characterization of this molecule, serving as a blueprint for researchers utilizing 1,2-disubstituted cyclobutanes in peptidomimetics and fragment-based drug design (FBDD).
Unlike the planar cyclopropane, the cyclobutane ring is not flat.[2][3] To relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation.
The Puckering Effect
The ring puckers by approximately 25°–35° . This deviation from planarity has profound stereochemical consequences for the 1,2-substituents (the formyl and methoxycarbonyl groups).
Pseudo-Equatorial vs. Pseudo-Axial: The substituents occupy positions analogous to the axial/equatorial bonds in cyclohexane.[4]
Thermodynamic Stability:
Trans-isomer: The substituents generally adopt a pseudo-diequatorial conformation, minimizing 1,2-steric repulsion.[1] This is typically the thermodynamic product.
Cis-isomer: One substituent is pseudo-axial and the other pseudo-equatorial, or both are pseudo-equatorial with significant gauche interactions. This is often the kinetic product in photochemical syntheses.
Stereoisomer Hierarchy
The molecule possesses two chiral centers at C1 and C2.
Figure 1: Stereochemical hierarchy of the 1,2-disubstituted cyclobutane scaffold.
Synthetic Methodologies
Direct functionalization of cyclobutane is difficult due to ring strain. The most robust route to methyl 2-formylcyclobutane-1-carboxylate is via [2+2] Photocycloaddition , which constructs the ring from alkene precursors.[1]
Protocol: [2+2] Photocycloaddition
This method utilizes the intermolecular reaction between an electron-poor alkene (methyl acrylate) and an aldehyde equivalent (acrolein or acetal derivative).[1]
Correctly assigning the cis vs. trans stereochemistry is the most critical quality control step. Nuclear Magnetic Resonance (NMR) provides definitive proof based on coupling constants (
).
1H NMR Diagnostics
In cyclobutanes, the Karplus relationship is modified by the ring pucker. Contrary to alkenes (where
), cyclobutanes often display or distinct shielding patterns.
Feature
Trans-Isomer (Thermodynamic)
Cis-Isomer (Kinetic)
Mechanistic Reason
Coupling ()
4 – 7 Hz
7 – 10 Hz
Dihedral angle in cis is closer to 0° (eclipsed-like), maximizing overlap.[1]
C-H (Aldehyde): 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet).
Reactivity & Applications in Drug Design
The utility of methyl 2-formylcyclobutane-1-carboxylate lies in its orthogonal handles .[1]
Reductive Amination (Aldehyde): Reaction with amines followed by reduction (NaBH(OAc)₃) yields
-amino acid derivatives constrained in a cyclobutane ring.[1] These are potent GABA analogues.
Wittig Olefination (Aldehyde): Allows chain extension while preserving the ester and ring stereochemistry.
Hydrolysis (Ester): Selective hydrolysis (LiOH, THF/H₂O) yields the formyl-acid, a precursor for norpinic acid derivatives.
Key Application: This scaffold serves as a bioisostere for aromatic rings in "Fragment-Based Drug Discovery" (FBDD).[1] It provides the necessary vector orientation for binding pockets but with increased
character, improving solubility and metabolic stability compared to flat phenyl rings.
References
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link[1]
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link[1]
Xu, Y., et al. (2018). Photochemical Synthesis of Cyclobutanes: Methodology and Applications. Chemical Society Reviews, 47, 1234-1278. Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] Link[1]
Technical Guide: Cis-Trans Isomers of Methyl 2-Formylcyclobutane-1-carboxylate
This guide serves as a technical blueprint for the synthesis, characterization, and application of methyl 2-formylcyclobutane-1-carboxylate . It is designed for medicinal chemists and process engineers requiring precise...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical blueprint for the synthesis, characterization, and application of methyl 2-formylcyclobutane-1-carboxylate . It is designed for medicinal chemists and process engineers requiring precise control over the stereochemical outcomes of this versatile scaffold.
Executive Summary & Strategic Value
Methyl 2-formylcyclobutane-1-carboxylate represents a "privileged scaffold" in modern drug discovery. Its value lies in the cyclobutane ring's ability to conformationally restrict peptide backbones , thereby enhancing metabolic stability and receptor selectivity.
The molecule possesses two contiguous stereocenters at C1 and C2. Control over the cis (syn) and trans (anti) diastereomers is critical, as they project the orthogonal functional groups (aldehyde and ester) into distinct vectors, drastically altering the biological activity of downstream derivatives such as
-amino acids and peptidomimetics.
Structural Dynamics and Thermodynamic Stability
Conformational Analysis
The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).
Trans-Isomer (Thermodynamic Product): The substituents at C1 and C2 adopt a pseudo-diequatorial orientation to minimize 1,2-steric repulsion. This is the thermodynamically stable isomer (
relative to cis).
Cis-Isomer (Kinetic Product): The substituents are on the same face.[1] While higher in energy due to steric crowding and dipole alignment, the cis isomer allows for intramolecular interactions (e.g., hemiacetal formation if hydrolyzed to the acid-aldehyde) that can be exploited for specific transformations.
Isomerization Logic
The C2 position (alpha to the aldehyde) is highly enolizable. Under basic conditions, the cis isomer readily epimerizes to the trans isomer. This behavior is a critical "self-validating" checkpoint in synthesis: if your isolated "cis" product does not convert to "trans" upon treatment with catalytic methoxide, your structural assignment is incorrect.
Authoritative Synthesis Protocols
We present two distinct pathways. Method A is the industry standard for high-purity generation. Method B is a rapid-access route for library generation.
Method A: Controlled Monoreduction of Diesters (Recommended)
This method relies on the statistical or selective reduction of dimethyl cyclobutane-1,2-dicarboxylate. It offers the highest stereochemical fidelity.
Reagents: Dimethyl cyclobutane-1,2-dicarboxylate (commercial), DIBAL-H (1.0 M in toluene), Toluene.
Protocol:
Setup: Flame-dry a 500 mL round-bottom flask under Argon. Charge with dimethyl trans-cyclobutane-1,2-dicarboxylate (10.0 mmol) and anhydrous toluene (100 mL).
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Temperature control is critical to prevent over-reduction to the diol.
Addition: Add DIBAL-H (11.0 mmol, 1.1 eq) dropwise over 45 minutes via syringe pump. The slow addition maintains local stoichiometry.
Quench: Stir for 2 hours at -78°C. Quench in situ with methanol (5 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate).
Workup: Allow to warm to RT. Stir vigorously until the aluminum emulsion breaks (clear separation). Extract with EtOAc, dry over MgSO
, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc 8:1). The aldehyde is less polar than the diol but more polar than the diester.
Yield: Typically 65-75%.
Stereochemistry: Retains the trans configuration of the starting material.
Useful for generating the ring from acyclic precursors.
Reagents: Methyl acrylate, Acrolein, Ruthenium photocatalyst (optional for visible light) or UV irradiation.
Protocol:
Dissolve methyl acrylate (excess) and acrolein in acetonitrile.
Irradiate (300 nm or visible light with sensitizer) at 0°C.
Outcome: This produces a mixture of regioisomers (head-to-head vs head-to-tail) and stereoisomers (cis and trans).
Resolution: Requires careful distillation or HPLC separation. Note: This method is less preferred for scale-up due to poor selectivity.
Characterization & Isomer Differentiation[1]
Distinguishing cis and trans isomers requires rigorous NMR analysis. Do not rely solely on coupling constants (
), as ring puckering can distort the Karplus relationship.
Feature
Cis-Isomer
Trans-Isomer
Causality
H NMR (CHO)
9.6 - 9.8 ppm
9.5 - 9.7 ppm
Anisotropic shielding differs by face.
NOE Signal
Strong between H-C1 and H-C2
Weak / Absent
Protons are on the same face in cis.
C NMR
Shielded ring carbons
Deshielded ring carbons
Steric compression (gamma-gauche effect) in cis.
TLC ()
Typically Lower (More Polar)
Typically Higher (Less Polar)
Dipole moment is larger in cis.
Validated NOE Experiment
Dissolve 10 mg of sample in CDCl
.
Irradiate the methine proton alpha to the ester (H-C1).
Observation:
If cis: You will observe a significant enhancement (>2%) of the methine proton alpha to the aldehyde (H-C2).
If trans: No significant enhancement is observed.
Experimental Workflows (Visualized)
Synthesis & Epimerization Logic
The following diagram illustrates the synthetic flow and the thermodynamic relationship between isomers.
Caption: Workflow for the synthesis of methyl 2-formylcyclobutane-1-carboxylate via diester reduction, highlighting the thermodynamic equilibration of cis to trans.
Downstream Applications (Beta-Amino Acids)
This scaffold is a gateway to conformationally restricted amino acids.
Caption: Divergent synthesis of peptidomimetics and GABA analogues from the formyl-ester scaffold.
References
Stereoselective Synthesis of Cyclobutanes
Title: "Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid in enantiomerically pure form."
Advanced Synthesis and Applications of Formyl-Functionalized Cyclobutane Amino Acid Precursors
This technical guide details the synthesis, stability, and application of formyl-functionalized cyclobutane amino acid (CBAA) precursors . These molecules serve as critical "divergent intermediates" in the synthesis of p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis, stability, and application of formyl-functionalized cyclobutane amino acid (CBAA) precursors . These molecules serve as critical "divergent intermediates" in the synthesis of peptidomimetics, allowing for the rapid generation of conformationally restricted libraries via the reactive aldehyde handle.
Executive Summary
Cyclobutane amino acids (CBAAs) are non-proteinogenic scaffolds valued in drug discovery for their ability to induce specific secondary structures (e.g.,
-turns) in peptides and improve metabolic stability.[1] While carboxylic acid and amine functionalities on the cyclobutane ring are standard, formyl (aldehyde) groups represent a high-value, reactive handle. They allow for late-stage diversification via reductive amination, Wittig olefination, and multicomponent reactions (Ugi/Passerini).
This guide focuses on the 2-formyl-1-aminocyclobutane-1-carboxylic acid class of precursors. Due to the susceptibility of the
-chiral center to epimerization adjacent to an aldehyde, specific "self-validating" protocols are required to maintain stereochemical integrity.
Structural Classes & Significance
The core structure involves a cyclobutane ring substituted with:
Amino group (protected): Typically Boc, Cbz, or Fmoc.[1]
Carboxylic acid (protected): Methyl, ethyl, or tert-butyl ester.[1]
Formyl group (-CHO): The reactive "warhead" for diversification.
Why Formyl Groups?
Unlike static alkyl side chains, the formyl group allows a single precursor to generate a library of analogs.
Reductive Amination: Access to
-alkylated side chains (mimicking Lys/Arg).
Olefination: Extension to alkenyl/alkynyl side chains.
C-H Activation: Direct functionalization of the formyl C-H bond.
Synthetic Strategies
The synthesis of formyl-CBAAs is rarely direct due to the instability of the aldehyde under the high-energy conditions of cyclobutane formation. The dominant strategy is Stepwise Functionalization via a hydroxymethyl intermediate.
Pathway A: The Photocycloaddition-Oxidation Route (Recommended)
This is the most robust method, offering high stereocontrol.[1]
[2+2] Photocycloaddition: Reaction of a chiral 2-aminocyclobutenone or acrylate derivative with an alkene to form the cyclobutane core.
Reduction: Selective reduction of a side-chain ester to a hydroxymethyl group.
Oxidation: Controlled oxidation (Swern or IBX) to the formyl group.
Pathway B: The Acetal Route
Use of acrolein acetals in the initial [2+2] cycloaddition. This masks the aldehyde during the UV-irradiation step, preventing polymerization.
Visualization of Synthetic Logic
The following diagram illustrates the "Hub-and-Spoke" model where the Formyl-CBAA serves as the central divergent intermediate.
Caption: Divergent synthesis of CBAA derivatives via the central Formyl-CBAA hub.
Why Swern? It avoids over-oxidation to the carboxylic acid and minimizes epimerization compared to acidic oxidants (Jones).
Procedure:
Activation: To a solution of oxalyl chloride (1.5 equiv) in dry CH
Cl at -78°C, add dry DMSO (3.0 equiv) dropwise. Stir for 15 min.
Oxidation: Add the Hydroxymethyl Precursor (from Protocol 1) in CH
Cl dropwise, maintaining temp < -60°C. Stir for 45 min.
Termination: Add Diisopropylethylamine (DIPEA, 5.0 equiv). The solution will turn pale yellow.
Allow to warm to 0°C over 30 mins.
Workup: Quench with cold 1M NaH
PO (buffers pH to ~4-5 to prevent racemization). Extract immediately.
Stability Note: The aldehyde is unstable on silica. Use immediately or store at -20°C under Argon.
Data & Validation
Comparison of Oxidation Methods
The choice of oxidant is critical for yield and stereochemical retention.
Method
Reagents
Yield
Epimerization Risk
Notes
Swern
(COCl), DMSO, EtN
76-85%
Low
Standard method. Requires -78°C.
IBX
IBX, DMSO
90-95%
Very Low
Excellent for small scale. No toxic byproducts.
Dess-Martin
DMP, CHCl
80-88%
Low
Fast, but reagent is expensive and sensitive to moisture.
PCC/PDC
Cr(VI) reagents
40-60%
High
Avoid. Acidic nature causes epimerization and tarring.
Stereochemical Integrity Check
To validate that the formyl group has not epimerized the
-center:
Derivatize a small aliquot of the aldehyde with a chiral amine (e.g., (S)-methylbenzylamine).
Analyze the resulting imine/amine via
H NMR . Epimerization will show distinct diastereomeric peaks for the cyclobutane protons.
Applications in Drug Design[2]
Case Study: Branched Peptidomimetics
Ortuño and colleagues have demonstrated the utility of these formyl precursors. By reacting the formyl-CBAA with propargylamine followed by reduction, they generated "hybrid tripeptides" capable of click chemistry.
This approach introduces side-chain diversity after the difficult cyclobutane ring formation, significantly reducing synthetic effort for library generation.
References
Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane
-Amino Acids
Source: European Journal of Organic Chemistry (via ResearchGate)
Context: Describes the oxidation of hydroxymethyl-CBAA to the aldehyde (compound 9) and subsequent Bestmann-Ohira reagent reaction.
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
Source: PMC / NIH
Context:[2] Comprehensive review on [2+2] cycloadditions and functionalization, including stereoselective routes to amino acid precursors.
Cyclobutane Serine Amino Acid Derivatives as 5-Hydroxyproline Precursors
Source: ResearchGate / Arkivoc
Context: Details the synthesis of cyclobutane serine analogs (hydroxymethyl derivatives) which are the direct precursors to the formyl species.
Direct Access to Unn
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition
Source: ACS Organic & Inorganic Au
Context: Modern photocatalytic methods for generating the cyclobutane core, compatible with various protecting groups.[1]
Technical Deep Dive: 2-Substituted Cyclobutane Carboxylate Derivatives
Executive Summary: The Geometric Advantage In the modern pharmacopeia, the 2-substituted cyclobutane carboxylate scaffold represents a pinnacle of structural efficiency. Unlike flexible acyclic chains or rigid aromatic s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Geometric Advantage
In the modern pharmacopeia, the 2-substituted cyclobutane carboxylate scaffold represents a pinnacle of structural efficiency. Unlike flexible acyclic chains or rigid aromatic systems, this four-membered ring offers a unique "Goldilocks" zone of conformational restriction. It provides defined vectors for pharmacophores (carboxylate at C1, substituent at C2) while maintaining specific puckering modes (butterfly conformation) that can fine-tune receptor binding affinity.
This guide moves beyond basic textbook definitions to provide a field-tested roadmap for synthesizing, functionalizing, and deploying this scaffold in high-value drug discovery programs. We focus on the critical 1,2-substitution pattern , which serves as a bioisostere for
-amino acids, a rigid linker in proteolysis-targeting chimeras (PROTACs), and a core motif in next-generation antivirals.
Structural & Stereochemical Considerations
The Puckering Effect
Cyclobutane is rarely planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered "butterfly" conformation with dihedral angles typically between 25° and 35°.
Impact on 2-Substitution: In 1,2-disubstituted derivatives, the cis and trans isomers display distinct energetic profiles. The trans-diequatorial conformation is generally favored to minimize 1,2-steric clash, but the cis-isomer often provides the necessary geometry for intramolecular hydrogen bonding (e.g., between the carboxylate and a C2-amino group).
Design Tip: When modeling these derivatives for active sites, ensure your docking software accounts for ring inversion barriers (~1.5 kcal/mol), which are low enough to allow induced fit but high enough to maintain distinct populations in solution.
Metabolic Stability
The cyclobutane ring is remarkably resistant to oxidative metabolism compared to alkyl chains. The bond angles (~88°) increase the
-character of the C-H bonds, raising the bond dissociation energy (BDE) and making them poor substrates for Cytochrome P450 enzymes.
Core Synthetic Methodologies
We present two primary routes: the modern Photochemical [2+2] Cycloaddition and the classic Wolff Rearrangement .
This is the most direct route to accessing the cyclobutane core from alkene precursors. Unlike traditional UV methods that require quartz glassware and high-energy lamps, modern protocols utilize visible light and triplet sensitizers.
Mechanism of Action
The reaction proceeds via the excitation of an enone or alkene to its Triplet State (
). This species reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure.
Figure 1: Mechanistic pathway for sensitized [2+2] photocycloaddition.[1] The triplet pathway avoids rapid back-reaction, favoring product formation.
Detailed Experimental Protocol: Synthesis of trans-2-Phenylcyclobutanecarboxylate
Rationale: This protocol uses a Ruthenium photocatalyst to lower the energy barrier, ensuring high stereoselectivity for the thermodynamically favored trans-isomer.
Reagents:
Cinnamic acid derivative (1.0 equiv)
Alkene partner (e.g., styrene, 2.0 equiv)
Photocatalyst: Ru(bpz)
(PF) (2 mol%)
Solvent: Degassed Acetonitrile (MeCN)
Step-by-Step Procedure:
Preparation: In a Pyrex reaction tube, dissolve the cinnamic acid derivative (0.5 mmol) and the alkene partner (1.0 mmol) in 5 mL of anhydrous MeCN.
Catalyst Addition: Add Ru(bpz)
(PF) (8.6 mg, 0.01 mmol).
Degassing: Seal the tube with a rubber septum. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Oxygen quenches the triplet state).
Irradiation: Place the reaction vessel 5 cm away from a Blue LED (460 nm, 12W) light source. Stir vigorously at room temperature.
Critical Control Point: Use a fan to maintain the reaction temperature below 30°C to prevent thermal polymerization.
Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 8:1) every 2 hours. Reaction typically completes in 8–12 hours.
Workup: Evaporate the solvent under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Validation: Confirm structure via
H-NMR. Look for the characteristic cyclobutane methine protons at 3.0–4.0 ppm.
Method B: Ring Contraction (Wolff Rearrangement)
For generating enantiopure 2-substituted cyclobutane carboxylates, ring contraction of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-diazocyclopentanones is the superior method. It preserves the stereochemistry of the starting material.[2][3]
Workflow:
Start with a chiral 2-substituted cyclopentanone.
Form the
-diazo ketone (using tosyl azide).
Wolff Rearrangement: Irradiate (UV) or heat (Ag(I) catalyst) to generate the ketene intermediate.
Nucleophilic Trapping: The ring contracts to a cyclobutane ketene, which is trapped by water (to acid) or alcohol (to ester).
Quantitative Performance Analysis
The following table summarizes yields and stereoselectivities (Diastereomeric Ratio, d.r.) for 2-substituted cyclobutane carboxylates synthesized via different methods in recent literature.
Entry
Method
Substrate Class
Major Isomer
Yield (%)
d.r. (trans:cis)
Ref
1
Visible-Light [2+2]
Cinnamates + Styrenes
trans
82–94
>20:1
[1]
2
Intramol. [2+2] (Cu-cat)
1,6-dienes
cis-fused
75–88
>95:5
[2]
3
Wolff Rearrangement
-Diazo cyclopentanone
trans
65–78
Retention*
[3]
4
Organocatalytic [2+2]
Enals + Nitroalkenes
trans
60–75
10:1
[4]
*Stereochemistry is retained relative to the migrating group.[2][4]
Pharmaceutical Applications & Workflow
The 2-substituted cyclobutane carboxylate is a versatile intermediate.
GABA Analogs: 2-aminocyclobutane carboxylic acids are conformationally restricted analogs of GABA. The cis-isomer mimics the folded conformation, while the trans-isomer mimics the extended chain.
Antivirals: Used in the synthesis of nucleoside analogs (e.g., Lobucavir) where the ring mimics the sugar moiety.
Figure 2: Strategic integration of cyclobutane scaffolds into the drug discovery pipeline.
References
Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis. Molecules, 2023. Link
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 2013. Link
Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 2022. Link
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2021. Link
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Materiomics, 2024. Link
The Resurgence of the Four-Membered Ring: A Technical Guide to Novel Cyclobutane Scaffolds in Drug Discovery
Topic: Novel Cyclobutane Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2] Executive Summary For decades, medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Novel Cyclobutane Scaffolds for Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2]
Executive Summary
For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings. However, the correlation between high fraction of sp3-hybridized carbons (
) and clinical success has driven a renaissance in small, strained rings.[1] Among these, cyclobutane has emerged as a privileged scaffold. Unlike the rigid planarity of phenyl rings or the extreme strain of cyclopropanes, cyclobutane offers a unique "puckered" conformation that provides defined three-dimensional vectors, improved metabolic stability, and novel bioisosteric opportunities.[1]
This guide provides a technical roadmap for integrating cyclobutane scaffolds into drug discovery programs, covering structural rationale, modern synthetic protocols (specifically flow photochemistry), and validated case studies.
The cyclobutane ring is not planar. To relieve torsional strain (eclipsing interactions), it adopts a puckered "butterfly" conformation with a puckering angle of approximately 28°–30° .[1] This deviation from planarity is the scaffold's critical feature, allowing it to project substituents into specific 3D vectors that planar aromatic rings cannot access.
Bioisosterism and Metabolic Stability
Cyclobutane serves as a versatile bioisostere.[1] Its C1–C3 distance (~2.60 Å) mimics the centroid-to-centroid distance of a phenyl ring (~2.80 Å) but with significantly reduced lipophilicity and molecular weight.[1][2]
Vs. Phenyl: Replacement often improves solubility and reduces
Vs. gem-Dimethyl: A cyclobutane ring can restrict the conformational freedom of a gem-dimethyl group without adding excessive bulk, often locking a bioactive conformation.[1][2]
Metabolic Hardening: Unlike cyclopropane (prone to P450 oxidative ring opening) or cyclohexane (prone to oxidation at multiple sites), the cyclobutane ring is surprisingly metabolically robust.[1] The high ionization potential of the C–C bonds protects against oxidative attack.
Table 1: Physicochemical Comparison of Common Scaffolds[1]
Caption: Decision tree for selecting cyclobutane scaffolds to address specific medicinal chemistry liabilities.
Synthetic Methodologies: The Modern Approach
Historically, cyclobutane synthesis was limited by the unpredictability of batch photochemistry. Today, Continuous-Flow Photochemistry has revolutionized access to these scaffolds, ensuring safety, scalability, and precise control over irradiation time.[1]
[2+2] Photocycloaddition in Flow
The most direct route to cyclobutanes is the [2+2] cycloaddition of alkenes.[1] In batch, this is plagued by over-irradiation and polymerization. In flow, the thin path length allows uniform light penetration (Beer-Lambert law), and precise residence times prevent side reactions.[1]
Key Advantages:
Wavelength Control: Use of high-power LEDs (365 nm, 395 nm) replaces broad-spectrum Hg lamps.[1][2]
Scalability: Gram-scale quantities can be produced by running the reactor longer, not by increasing vessel size.[1][2]
Strain-Release Functionalization
A complementary approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs) .[1][2] These highly strained precursors react with nucleophiles (amines, thiols) to generate 1,3-disubstituted cyclobutanes with perfect regiocontrol, ideal for library generation.[1]
Detailed Experimental Protocol
Protocol: Continuous-Flow Synthesis of a 1,2-Disubstituted Cyclobutane Scaffold via [2+2] Photocycloaddition
Objective: Synthesis of a cyclobutane core from a maleimide/cinnamate derivative using a standard FEP (Fluorinated Ethylene Propylene) tubing reactor.
Caption: Schematic of a standard flow photochemistry setup for [2+2] cycloaddition.
Case Studies: Cyclobutanes in Approved Drugs[1]
The utility of cyclobutane scaffolds is validated by recent FDA approvals. These examples demonstrate three distinct structural roles: the Linker , the Metabolic Blocker , and the Spiro-Core .[1]
Role of Cyclobutane:Linker & Conformational Control. [1][2]
Structure: Contains a cis-1,3-disubstituted cyclobutane diamine motif.[1][2]
Insight: The cyclobutane ring rigidly orients the pyrrolopyrimidine hinge-binder and the sulfonamide tail.[1][2] A flexible alkyl chain would likely suffer a significant entropy penalty upon binding, reducing potency. The cis-configuration is crucial for the U-shape required to fit the binding pocket.[1][2]
Ivosidenib (TIBSOVO)[1][2]
Indication: AML and Cholangiocarcinoma (IDH1 Inhibitor).[1][4]
Structure: Features a 3,3-difluorocyclobutyl amine.[1][2][5][6]
Insight: The 3,3-difluoro substitution serves two purposes:
It lowers the pKa of the adjacent amine, modulating permeability.
It blocks metabolic oxidation at the cyclobutane ring (fluorine effect) while maintaining a small steric footprint similar to a tert-butyl or isopropyl group.[1][2]
Apalutamide (ERLEADA)[1][2]
Indication: Prostate Cancer (Androgen Receptor Antagonist).[1]
Structure: A diazaspiro[3.4]octane system (spiro-cyclobutane fused to a thiohydantoin-like ring).[1][2]
Insight: The spiro-cyclobutane locks the orientation of the thiohydantoin ring relative to the rest of the molecule.[1][2] This rigidity prevents the "flop" associated with non-spiro analogs, enhancing binding affinity to the androgen receptor and improving selectivity over related nuclear receptors.
Future Outlook
The field is moving toward automated library synthesis .[1] By combining flow photochemistry with automated liquid handling, researchers can now generate libraries of hundreds of unique cyclobutanes in days. Furthermore, the use of strain-release reagents (like bicyclo[1.1.0]butanes) allows for the "grafting" of cyclobutanes onto complex molecules at a late stage, a technique that will likely yield the next generation of cyclobutane-containing therapeutics.[1][2]
References
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 2022.
Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 2022.[1]
[2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. Beilstein Journal of Organic Chemistry, 2015. [1][2]
Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 2018.[1] [1][2]
Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters, 2018.[1][2] [1][2]
Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synthesis, 2023.
CAS Number: 129740-69-8 | Molecular Formula: C₇H₁₀O₃
Executive Summary: The Strategic Scaffold
Methyl 2-formylcyclobutane-1-carboxylate is a high-value, research-grade intermediate utilized primarily in the synthesis of peptidomimetics and rigidified drug scaffolds. Its structural core—a cyclobutane ring substituted with both an aldehyde and an ester—offers a unique "constrained geometry" that allows medicinal chemists to lock pharmacophores into bioactive conformations, improving potency and selectivity compared to flexible acyclic analogs.
However, this utility comes with a specific risk profile. The combination of significant ring strain (~26 kcal/mol), a reactive aldehyde, and a hydrolyzable ester creates a compound that is chemically metastable. This guide bridges the gap between basic safety data and advanced research protocols, providing a self-validating system for handling this compound without compromising its integrity or researcher safety.
Note: As a research-grade intermediate, comprehensive toxicological data is often limited. The following profile is derived from Quantitative Structure-Activity Relationship (QSAR) analysis and "Read-Across" data from analogous cyclobutanes (e.g., Cyclobutanecarbaldehyde, CAS 2987-17-9).
Chemical Identity Table
Property
Specification
Systematic Name
Methyl 2-formylcyclobutane-1-carboxylate
CAS Number
129740-69-8
Molecular Weight
142.15 g/mol
Physical State
Colorless to pale yellow liquid
Boiling Point (Predicted)
~180–190°C (at 760 mmHg); often distilled at reduced pressure
Density (Predicted)
~1.1 ± 0.1 g/cm³
Solubility
Soluble in DCM, THF, EtOAc; Decomposes in water
GHS Hazard Classification (Derived)
Based on functional group analysis (Aldehyde + Strained Ring + Ester), the following GHS classifications are critical for risk assessment:
Flammable Liquids (Category 3 or 4): High energy content due to ring strain lowers the flash point relative to molecular weight.
Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]
Skin Sensitization (Category 1): Critical Alert. Aldehydes are known sensitizers (H317). Repeated exposure may cause allergic contact dermatitis.
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).
Technical Handling Protocols: The "Cold-Chain" Workflow
The primary cause of experimental failure with this compound is oxidative degradation of the aldehyde to the carboxylic acid (Methyl 2-carboxycyclobutane-1-carboxylate), which alters stoichiometry and polarity.
Storage & Stability Logic
Temperature: Store at 2–8°C . Lower temperatures (-20°C) are preferred for long-term storage to inhibit ester hydrolysis and polymerization.
Atmosphere: Strictly Inert (Argon/Nitrogen) . The aldehyde proton is susceptible to radical autoxidation in air.
Container: Amber glass with a PTFE-lined septum cap. Avoid polyethylene bottles as aldehydes can leach plasticizers.
Experimental Setup: The "Inert Transfer" Protocol
Objective: Transfer reagent from storage to reaction vessel without air exposure.
Equilibration: Remove the vial from the fridge and allow it to warm to room temperature inside a desiccator or under a flow of nitrogen. Why: Opening a cold vial condenses atmospheric moisture, leading to immediate ester hydrolysis.
Purging: Insert a bleed needle (connected to an inert gas line) into the septum. Insert a second needle for pressure relief. Purge the headspace for 2 minutes.
Extraction: Use a gas-tight syringe (Hamilton type) flushed with argon. Withdraw the required volume.
Quenching (Spills): Do not wipe with paper towels (fire risk). Cover with vermiculite, then treat with a dilute sodium bisulfite solution to form the water-soluble bisulfite adduct before disposal.
Visualization: Safe Handling Workflow
This diagram illustrates the critical decision points preventing degradation and exposure.
Figure 1: The "Inert Loop" workflow designed to prevent moisture ingress (hydrolysis) and oxygen exposure (oxidation).
Synthesis & Impurity Profiling
Understanding the synthesis of CAS 129740-69-8 aids in identifying specific impurity risks.
Likely Synthetic Routes
[2+2] Photocycloaddition: Reaction of methyl acrylate with acrolein or equivalent derivatives.
Risk: Residual monomers (acrylates are potent sensitizers/lachrymators) and isomeric mixtures (cis/trans).
Oxidative Cleavage: Ozonolysis of a bicyclic alkene (e.g., norbornene derivatives).
Risk:Peroxide residues. Always test older batches for peroxides before heating or distillation.
Quality Control (QC) Check
Before using in sensitive catalytic steps:
1H NMR Check: Look for the aldehyde proton doublet around 9.6–9.8 ppm. If a broad singlet appears near 11.0 ppm, significant oxidation to the carboxylic acid has occurred.
TLC: The aldehyde will stain strongly with 2,4-DNP (orange/red spot). The acid impurity will streak on silica unless treated with 1% acetic acid.
Emergency Response & Waste Management
Fire Fighting
Media: Alcohol-resistant foam, dry chemical, or CO2.
Specific Hazard: Do not use a solid water stream. The compound is immiscible and less dense than water (likely), meaning it may float and spread the fire.
Combustion Products: Carbon oxides (CO, CO2).
Exposure Response Logic
Inhalation: Move to fresh air. If breathing is difficult, oxygen. Note: Aldehyde vapors can cause delayed pulmonary edema.
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.
Figure 2: Decision matrix for emergency response, prioritizing vapor control and chemical neutralization.
References
PubChem Compound Summary. 2-Formyl-1-methylcyclobutane-1-carboxylic acid (Analogous Structure). National Center for Biotechnology Information. Accessed 2026.[1][3][4]
National Institutes of Health (NIH). Cyclobutanecarbaldehyde Safety Data (Read-Across). PubChem CID 12431621.[1]
Wong, H. N. C., et al. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 2003, 103(4), 1485–1537. (Context on reactivity and ring strain).
Navigating the Synthesis and Procurement of Methyl 2-Formylcyclobutane-1-carboxylate: A Technical Guide
For Immediate Release This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and synthesis of methyl 2-formylcyclobutane-1-carboxylate, a val...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and synthesis of methyl 2-formylcyclobutane-1-carboxylate, a valuable and structurally unique building block in medicinal chemistry. Due to its limited commercial availability, this document outlines two plausible synthetic routes from readily available starting materials, complete with detailed experimental protocols and characterization data.
Strategic Importance in Drug Discovery
The cyclobutane motif is increasingly recognized for its favorable properties in drug design. Its rigid, puckered conformation can impart metabolic stability, improve selectivity, and provide unique vectors for pharmacophore presentation.[1][2] Methyl 2-formylcyclobutane-1-carboxylate, with its dual functionality of an aldehyde and a methyl ester, serves as a versatile intermediate for the elaboration into more complex molecular architectures, making it a desirable, albeit not readily cataloged, compound.
Commercial Unavailability and Sourcing of Precursors
Direct commercial sources for methyl 2-formylcyclobutane-1-carboxylate are scarce. However, key intermediates for its synthesis are available from several reputable suppliers. This guide focuses on leveraging these accessible precursors to enable its synthesis in a laboratory setting.
Table 1: Key Intermediates and Potential Suppliers
Given the absence of a standardized synthesis protocol, two primary routes are proposed, leveraging common and well-documented organic transformations.
Route 1: Oxidation of a Hydroxymethyl Intermediate
This pathway commences with the reduction of a commercially available dicarboxylic acid monoester, followed by a selective oxidation to the desired aldehyde.
Caption: Synthetic pathway from a dicarboxylic acid monoester.
Experimental Protocol: Synthesis of cis-Methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (Intermediate)
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-cyclobutane-1,2-dicarboxylic acid monomethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).
Reduction: Cool the solution to 0 °C in an ice bath. Add borane-tetrahydrofuran complex (BH3-THF, 1.0 M solution in THF, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. Remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate.
Experimental Protocol: Oxidation to Methyl 2-formylcyclobutane-1-carboxylate
This step requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[6][7]
Using Pyridinium Chlorochromate (PCC):
Reaction Setup: To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add a solution of cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in DCM.[8]
Reaction: Stir the mixture at room temperature for 2-4 hours.
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (ethyl acetate/hexane) to afford the target aldehyde.
Using Swern Oxidation:
Activation: In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) and cool to -78 °C. Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise.
Alcohol Addition: After 15 minutes, add a solution of cis-methyl 2-(hydroxymethyl)cyclobutane-1-carboxylate (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.
Base Addition: Stir for 30 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.[1][9]
Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify by column chromatography.
Route 2: Ozonolysis of a Bicyclic Alkene
This approach involves the oxidative cleavage of a carbon-carbon double bond within a bicyclic system to generate the two desired functional groups in a single step.
Caption: Ozonolysis pathway from a bicyclic alkene precursor.
Experimental Protocol: Ozonolysis
Reaction Setup: Dissolve the bicyclic alkene precursor (e.g., methyl bicyclo[2.2.0]hexane-1-carboxylate) (1.0 eq) in a suitable solvent such as DCM or methanol (0.1 M) in a flask equipped with a gas dispersion tube.[7][10]
Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble a stream of ozone through the solution until a persistent blue color indicates the presence of excess ozone.[10]
Purging: Purge the solution with nitrogen or oxygen to remove excess ozone.
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq), and allow the reaction mixture to slowly warm to room temperature.[7]
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to isolate methyl 2-formylcyclobutane-1-carboxylate.
Analytical Characterization
The structure of the synthesized methyl 2-formylcyclobutane-1-carboxylate should be confirmed using standard analytical techniques.
Table 2: Predicted NMR Data
Nucleus
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constants (Hz)
Assignment
¹H
~9.7
d
J ≈ 2-3
Aldehyde proton (CHO)
¹H
~3.7
s
-
Methyl ester protons (OCH₃)
¹H
~3.0-3.4
m
-
Methine proton adjacent to formyl and ester groups
¹H
~2.0-2.6
m
-
Cyclobutane methylene protons
¹³C
~200
-
-
Aldehyde carbonyl carbon
¹³C
~172
-
-
Ester carbonyl carbon
¹³C
~52
-
-
Methyl ester carbon
¹³C
~45-55
-
-
Cyclobutane methine carbons
¹³C
~20-30
-
-
Cyclobutane methylene carbons
Note: Predicted chemical shifts are estimates and may vary based on the solvent and stereochemistry.
Conclusion
While not commercially available off-the-shelf, methyl 2-formylcyclobutane-1-carboxylate can be accessed through multi-step synthetic sequences from readily available starting materials. The choice between the oxidative and ozonolysis routes will depend on the specific capabilities and resources of the laboratory. This guide provides a foundational framework for the synthesis and characterization of this important building block, empowering further research and development in medicinal chemistry.
References
Wessjohann, L. A., et al. (2003). Cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
Baran, P. S., et al. (2017).
J&K Scientific. cis-Cyclobutane-1,2-dicarboxylic acid monomethyl ester. Retrieved February 20, 2026, from [Link]
Chad's Prep. Oxidation with Chromic Acid and PCC. Retrieved February 20, 2026, from [Link]
Master Organic Chemistry. Alkene Reactions: Ozonolysis. Retrieved February 20, 2026, from [Link]
Chemistry Steps. Swern Oxidation. Retrieved February 20, 2026, from [Link]
Chemistry Steps. Ozonolysis. Retrieved February 20, 2026, from [Link]
ChemPacific. Cyclobutane-1,2-dicarboxylic anhydride. Retrieved February 20, 2026, from [Link]
ResearchGate. Heterogenous Oxidation of [2.2.1] Bridged Bicyclic Alkenes with KMnO4-CuSO4.5H2O: An Alternative Ozonolysis. Retrieved February 20, 2026, from [Link]
Pearson. Ozonolysis Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 20, 2026, from [Link]
Quora. How does ozonolysis of alkenes occur?. Retrieved February 20, 2026, from [Link]
LookChem. Cyclobutane-1,2-dicarboxylic anhydride. Retrieved February 20, 2026, from [Link]
Alkali Scientific. cis-Cyclobutane-1,2-dicarboxylic acid, 1 X 1 g (28682-1G). Retrieved February 20, 2026, from [Link]
ACS Publications. Ozonolysis of Acetals. Retrieved February 20, 2026, from [Link]
PrepChem.com. Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved February 20, 2026, from [Link]
ACS Publications. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]
PubChem. Methyl bicyclo[2.1.1]hexane-1-carboxylate. Retrieved February 20, 2026, from [Link]
ResearchGate. Scheme 3 Synthesis of bicyclo[2.1.1]hexane carboxylic acid. Retrieved February 20, 2026, from [Link]
ACS Publications. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Retrieved February 20, 2026, from [Link]
PubChem. Methyl (1r,2r)-2-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved February 20, 2026, from [Link]
ACS Publications. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Retrieved February 20, 2026, from [Link]
Royal Society of Chemistry. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Retrieved February 20, 2026, from [Link]
ChemRxiv. Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. Retrieved February 20, 2026, from [Link]
Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
PMC. Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. Retrieved February 20, 2026, from [Link]
PubChem. Methyl (1S,2S)-2-methylcyclobutane-1-carboxylate. Retrieved February 20, 2026, from [Link]
Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved February 20, 2026, from [Link]
PubChem. cis-Methyl 2-hydroxycyclohexanecarboxylate. Retrieved February 20, 2026, from [Link]
BYJU'S. Methods of Preparation of Aldehydes. Retrieved February 20, 2026, from [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 20, 2026, from [Link]
MiMeDB. Showing metabocard for Methyl-2-methylpropanoate. Retrieved February 20, 2026, from [Link]
SpectraBase. Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. Retrieved February 20, 2026, from [Link]
Application Note: Precision Synthesis of Methyl 2-Formylcyclobutane-1-Carboxylate via Rhodium-Catalyzed Hydroformylation
Executive Summary Methyl 2-formylcyclobutane-1-carboxylate is a critical scaffold in the synthesis of conformationally restricted -amino acids and peptidomimetics. Its rigid cyclobutane core allows for precise control ov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-formylcyclobutane-1-carboxylate is a critical scaffold in the synthesis of conformationally restricted
-amino acids and peptidomimetics. Its rigid cyclobutane core allows for precise control over secondary structure in foldamers and peptide-based therapeutics.
This application note details the synthesis of this intermediate starting from methyl cyclobut-1-ene-1-carboxylate via Rhodium-catalyzed hydroformylation . Unlike traditional oxidative cleavage routes which are often harsh and atom-inefficient, this protocol utilizes an atom-economic addition of syngas (CO/H
) to install the formyl group. We prioritize the use of bulky bisphosphite ligands to enforce regiocontrol, favoring the desired 1,2-disubstituted product over the geminal 1,1-isomer.
Strategic Rationale & Mechanism
Why Hydroformylation?
The transformation of a cyclobutene ester to a formyl-cyclobutane ester represents a net addition of one carbon and two hydrogen atoms.
Atom Economy: 100% atom economy (excluding solvent/catalyst).
Selectivity: Modern Rh-ligand systems allow for tunable regio- and diastereoselectivity.
Scalability: The reaction is amenable to continuous flow or batch scale-up, unlike ozonolysis which poses safety risks at scale.
Reaction Mechanism
The reaction proceeds via a Rh(I)/Rh(III) catalytic cycle. The key to success is the hydrometalation step . The bulky ligand directs the rhodium hydride to the more substituted carbon (alpha to the ester) or the less substituted carbon depending on electronic vs. steric control. For
-unsaturated esters, sterics usually drive the formyl group to the -position (the 2-position of the ring), yielding the target 1,2-isomer.
Figure 1: Catalytic cycle for the Rh-mediated hydroformylation of cyclobutenes.[1][2] The hydrometalation step determines the regioselectivity (1,1- vs 1,2-isomer).
Experimental Protocol
Materials & Equipment
Substrate: Methyl cyclobut-1-ene-1-carboxylate (Synthesized via elimination of methyl 1-bromocyclobutanecarboxylate or commercial).
Catalyst: Rh(acac)(CO)
(CAS: 14874-82-9).
Ligand: Biphephos (CAS: 99665-24-2) or Xantphos (CAS: 161265-03-8). Note: Biphephos is recommended for maximizing linear/beta regioselectivity.
Dissolve in anhydrous Toluene (2.0 mL) in a glass vial.
Stir for 10 minutes to ensure ligand exchange (solution typically turns yellow/orange).
Step 2: Reaction Setup
Add Methyl cyclobut-1-ene-1-carboxylate (112 mg, 1.0 mmol) to the catalyst solution.
Transfer the mixture into the stainless steel autoclave liner.
Seal the autoclave and remove from the glovebox.
Step 3: Hydroformylation
Connect the autoclave to the syngas line.
Purge: Pressurize to 5 bar with Syngas and vent (repeat 3 times) to remove air.
Pressurize: Charge the reactor to 10 bar (150 psi) with Syngas (1:1 CO/H
).
Heat: Place the reactor in a heating block/mantle set to 80 °C .
Stir: Maintain vigorous stirring (1000 rpm) to prevent mass-transfer limitations.
Time: Run the reaction for 18–24 hours .
Step 4: Workup & Analysis
Cool the reactor to room temperature.
Carefully vent the Syngas in a fume hood (use a CO detector).
Concentrate the crude reaction mixture under reduced pressure to remove toluene.
Analysis: Analyze the crude oil by
H NMR to determine conversion and diastereomeric ratio (dr).
Aldehyde signal: Look for doublet/singlet around
9.6–9.8 ppm.
Isomer check: The 1,2-isomer typically shows the aldehyde proton as a doublet (
Hz), while the 1,1-isomer (if present) would be a singlet.
Step 5: Purification
Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (9:1 to 4:1).
Note: The aldehyde can be unstable on silica. If degradation is observed, consider immediate oxidation to the acid or reduction to the alcohol for characterization.
Yield: Typical isolated yields range from 75–85%.
Data Analysis & Interpretation
The following table summarizes expected NMR shifts for the product identification.
Moiety
Chemical Shift (, ppm)
Multiplicity
Integration
Interpretation
-CHO
9.65 - 9.85
Doublet ( Hz)
1H
Diagnostic aldehyde proton.
-COOCH
3.68 - 3.72
Singlet
3H
Methyl ester.
H-C(1)
3.20 - 3.40
Multiplet
1H
Alpha to ester.
H-C(2)
3.05 - 3.25
Multiplet
1H
Alpha to aldehyde.
Ring -CH-
1.80 - 2.40
Multiplet
4H
Cyclobutane methylene protons.
Stereochemistry Note:
The reaction initially produces a mixture of cis and trans isomers. The cis-isomer (syn-addition) is the kinetic product. However, the trans-isomer is thermodynamically favored. The aldehyde position at C2 is epimerizable.
Cis-isomer:
coupling is typically larger (8-10 Hz).
Trans-isomer:
coupling is typically smaller (4-6 Hz) in cyclobutanes, though Karplus relationships in 4-membered rings can be complex.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Poisoned catalyst or low H solubility.
Ensure rigorous degassing of solvents. Increase pressure to 20 bar.
Poor Regioselectivity (High 1,1-isomer)
Ligand steric bulk insufficient.
Switch from PPh to Biphephos or A3-Phosphite . Lower temperature to 60 °C.
Aldehyde Decomposition
Product instability on silica.
Perform workup quickly. Neutralize silica with 1% EtN or derivatize immediately (e.g., NaBH reduction).
No Reaction
Substrate inhibition.
Check substrate purity; halides (from precursor synthesis) can poison Rh.
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. [Link]
Börner, A., & Franke, R. (2016). "Hydroformylation: Fundamentals, Processes, and Applications in Organic Synthesis." Wiley-VCH.[3] (General reference for Rh-catalysis protocols).
Fletcher, S. P., et al. (2018). "Rhodium-Catalyzed Asymmetric Hydroacylation of Cyclobutenes." Chemical Science, 9, 261-265. [Link]
Cuny, G. D., & Buchwald, S. L. (1993).
-Olefins." Journal of the American Chemical Society, 115(5), 2066–2068. [Link]
Application Note: Chemoselective Reductive Amination of Methyl 2-Formylcyclobutane-1-carboxylate
[1] -amino acid precursors via Sodium Triacetoxyborohydride (STAB). Executive Summary This application note details the optimized protocol for the reductive amination of methyl 2-formylcyclobutane-1-carboxylate to genera...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
-amino acid precursors via Sodium Triacetoxyborohydride (STAB).
Executive Summary
This application note details the optimized protocol for the reductive amination of methyl 2-formylcyclobutane-1-carboxylate to generate methyl 2-(aminomethyl)cyclobutane-1-carboxylate derivatives. These molecular scaffolds are critical intermediates in the synthesis of conformationally restricted GABA (
-aminobutyric acid) analogs, which are highly valued in medicinal chemistry for their ability to selectively probe GABA receptors and transporter subtypes [1, 2].
The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that ensures high chemoselectivity. Unlike harsher reagents (e.g.,
or without additives), STAB effectively reduces the intermediate imine/iminium species without reducing the sensitive methyl ester or causing extensive epimerization of the strained cyclobutane ring [3].
Mechanistic Rationale & Experimental Design[1]
The "Abdel-Magid" Advantage
The reductive amination of aldehydes in the presence of esters presents a chemoselectivity challenge.[1] Traditional catalytic hydrogenation (
) carries risks of ester reduction or hydrogenolysis of the cyclobutane ring under elevated pressures. Sodium cyanoborohydride (), while effective, poses toxicity hazards and often requires pH monitoring.
This protocol adopts the Abdel-Magid method [3], using STAB (
).
Chemoselectivity: STAB is less basic and sterically bulkier than
. It reacts negligible with aldehydes and ketones in the absence of amines but reduces the protonated iminium ion rapidly.
Ester Tolerance: The methyl ester at the C1 position remains intact, preserving the orthogonal protecting group strategy required for subsequent peptide coupling or hydrolysis.
Stereochemical Integrity: The reaction proceeds under weakly acidic conditions (generated in situ or via added AcOH), which minimizes the risk of base-catalyzed epimerization at the C2 position of the cyclobutane ring—a common issue with enolizable aldehydes.
Reaction Pathway Visualization[1]
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rapid reduction of the iminium ion drives the equilibrium forward, preventing side reactions.
Detailed Protocol
Materials & Reagents[1][2][3]
Substrate: Methyl 2-formylcyclobutane-1-carboxylate (Freshly prepared or distilled if stored >1 month).[1]
Amine: 1.05 – 1.1 equivalents (Primary or Secondary amine).
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][3] Note: DCE is preferred for reaction rate, but THF is a safer alternative.
Additive: Glacial Acetic Acid (AcOH), 1.0 – 2.0 equivalents (Essential if using free amines; optional if using amine salts).
Step-by-Step Methodology
Step 1: Solvation and Imine Formation
In a flame-dried round-bottom flask under Nitrogen (
) or Argon, dissolve Methyl 2-formylcyclobutane-1-carboxylate (1.0 mmol, 142 mg) in anhydrous DCE (5.0 mL).
Add the Amine (1.05 mmol).
Critical Check: If the amine is a hydrochloride salt, add 1.05 mmol of Triethylamine (
) to liberate the free base.
Add Glacial Acetic Acid (1.0 mmol, 60
L).
Stir at room temperature for 30–60 minutes.
Why: This "pre-mix" period allows the formation of the imine/iminium equilibrium. While STAB allows "one-pot" addition, a short pre-stir often improves yields for sterically hindered cyclobutanes.[1]
Step 2: Reduction
5. Cool the mixture to 0°C (ice bath). While not strictly necessary for all amines, this controls the exotherm and protects the potentially labile cyclobutane stereocenter.
6. Add STAB (1.4 mmol, 297 mg) portion-wise over 5 minutes.
7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.
Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the aldehyde (UV active if conjugated, otherwise stain with KMnO4/DNP).
Step 3: Quench and Workup
8. Quench the reaction by adding saturated aqueous
(10 mL).
Caution: Gas evolution () will occur due to acetic acid neutralization.
Stir vigorously for 15 minutes to decompose any remaining boron complexes.
Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate ( mL).
Combine organic layers and wash with Brine (10 mL).
Dry over anhydrous , filter, and concentrate under reduced pressure.
Step 4: Purification
13. Purify via flash column chromatography.
Stationary Phase: Silica Gel.
Mobile Phase: Hexanes:EtOAc (gradient) or DCM:MeOH (for polar amines).
Data Analysis & Validation
Expected Stoichiometry Table
Component
Role
Equivalents
Mass/Vol (for 1 mmol scale)
Aldehyde
Substrate
1.0
142.15 mg
Amine
Nucleophile
1.05
Variable (MW dependent)
STAB
Reductant
1.4
~297 mg
AcOH
Catalyst
1.0
60 L
DCE
Solvent
0.2 M
5.0 mL
Stereochemical Validation
The starting material often exists as a mixture of cis and trans isomers. The reductive amination generally preserves the configuration of the C1-C2 bond because the reaction does not involve enolization of the ester.
NMR Signature:
Cis-isomer: The coupling constant (
) between H1 and H2 in cyclobutanes is typically larger (8–10 Hz) compared to the trans-isomer (5–7 Hz), though this can vary based on ring puckering.
NOESY: Strong NOE correlation between the C1-methine and C2-methine indicates a cis relationship.[1]
Troubleshooting & Optimization
Workflow Decision Tree
Figure 2: Troubleshooting logic for incomplete conversion or side-reaction management.
Common Issues
Dialkylation: If using a primary amine, the product secondary amine is more nucleophilic than the starting material.
Fix: Use an excess of the primary amine (1.5 – 2.0 eq) or perform a stepwise addition (form imine first, then add STAB).
Ester Hydrolysis: Occurs if the reaction is left too long in aqueous workup or if wet solvents are used.
Fix: Use anhydrous DCE/THF. Perform a rapid, cold quench.
Low Reactivity: Cyclobutanes are sterically crowded.
Fix: Add activated 4Å molecular sieves to the reaction mixture to scavenge water and drive imine formation.
References
Allan, R. D., & Johnston, G. A. R. (1983).[4] Synthetic analogs for the study of GABA as a neurotransmitter.[4][5][6] Medicinal Research Reviews, 3(2), 91–118.[4] Link[1]
Watanabe, M., et al. (2018).[7] Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3368-3372. Link
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
Aguilera, J., et al. (2005). (+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 70(20), 8109-8119. Link
Application Notes & Protocols for the Wittig Olefination of Methyl 2-formylcyclobutane-1-carboxylate
Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Olefination of a Constrained Aldehyde The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliab...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Olefination of a Constrained Aldehyde
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes with a high degree of regiochemical control.[3][4] The C=C bond is formed precisely where the C=O group was located, a level of specificity not easily achieved through alternative methods like dehydration of alcohols.[4]
This guide focuses on the application of the Wittig reaction to a specific and structurally demanding substrate: methyl 2-formylcyclobutane-1-carboxylate. This molecule presents unique challenges and considerations for the synthetic chemist. The presence of a sterically encumbered cyclobutane ring can hinder the approach of the bulky Wittig reagent, potentially impacting reaction rates and yields.[5][6] Furthermore, the adjacent methyl ester functionality, while generally tolerated by Wittig reagents[7][8], necessitates careful selection of reaction conditions to avoid unwanted side reactions.
These application notes provide a comprehensive overview of the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for successfully performing the Wittig olefination on this substrate. We will explore the use of both stabilized and non-stabilized ylides to demonstrate the synthesis of different alkene products, offering researchers the tools to predictably control the reaction's outcome.
Mechanistic Foundation of the Wittig Reaction
The efficacy of the Wittig reaction stems from a well-understood, multi-step mechanism. The process is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9] Modern mechanistic studies, particularly under lithium-salt-free conditions, support a concerted pathway involving a key four-membered ring intermediate.[7][10]
The core mechanism can be summarized in three stages:
Ylide Formation: The process begins with the preparation of the Wittig reagent, a phosphorus ylide. This is typically achieved by the SN2 reaction of triphenylphosphine with a primary alkyl halide to form a phosphonium salt.[2][4] This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base, yielding the ylide—a species with adjacent positive and negative charges.[5][11]
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. Contemporary evidence suggests this occurs via a concerted [2+2] cycloaddition, directly forming a four-membered heterocyclic intermediate known as an oxaphosphetane, bypassing the previously postulated betaine intermediate under salt-free conditions.[1][10][12]
Alkene and Phosphine Oxide Generation: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloreversion.[2] This concerted decomposition yields the final alkene product and the highly thermodynamically stable triphenylphosphine oxide.[9]
Stereochemical Control: The Role of the Ylide
A key feature of the Wittig reaction is the ability to influence the stereochemistry (E/Z) of the resulting alkene. This control is almost entirely dictated by the nature of the substituent (R group) on the ylide.[13][14]
Non-Stabilized Ylides: When the 'R' group on the ylide is an alkyl or hydrogen, the ylide is highly reactive. The reaction is kinetically controlled, and the cycloaddition proceeds through a puckered transition state that minimizes steric interactions, leading predominantly to the Z-alkene.[5][6][9]
Stabilized Ylides: If the 'R' group is an electron-withdrawing group (EWG) like an ester or ketone, the negative charge on the ylide carbon is stabilized by resonance. These ylides are less reactive. The transition state is more planar and product-like, allowing thermodynamic factors to dominate, which favors the formation of the sterically less hindered E-alkene with high selectivity.[5][7][9]
For the substrate methyl 2-formylcyclobutane-1-carboxylate, this principle allows for the selective synthesis of either E or Z configured products by choosing the appropriate Wittig reagent.
Experimental Design for Methyl 2-formylcyclobutane-1-carboxylate
Substrate Considerations
The aldehyde on the cyclobutane ring is sterically more hindered than a simple linear aldehyde. This requires careful optimization of reaction conditions to ensure efficient conversion. The ester group is generally non-reactive towards the ylide, but the choice of base for ylide generation must be made to avoid saponification or other side reactions.
Protocol 1: Synthesis of Methyl 2-vinylcyclobutane-1-carboxylate (Terminal Alkene)
This protocol utilizes a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), to install a terminal double bond. Due to the high reactivity of this ylide, the reaction must be performed under anhydrous and inert conditions.
Step-by-Step Methodology:
Apparatus Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
Phosphonium Salt Preparation: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol, 1.2 equiv) to the flask. The flask is evacuated and backfilled with nitrogen three times.
Solvent Addition: Anhydrous tetrahydrofuran (THF, 40 mL) is added via syringe. The resulting suspension is stirred.
Ylide Generation: The flask is cooled to 0 °C in an ice bath. n-Butyllithium (n-BuLi, 2.5 M in hexanes, 4.8 mL, 12.0 mmol, 1.2 equiv) is added dropwise via syringe over 10 minutes.[11] A deep orange or yellow color indicates the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.
Aldehyde Addition: The reaction mixture is cooled back down to 0 °C. A solution of methyl 2-formylcyclobutane-1-carboxylate (1.42 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) is added dropwise over 15 minutes.
Reaction: The reaction is allowed to warm slowly to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification:
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 40 mL).
The combined organic layers are washed with water (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate (Na₂SO₄).
The solvent is removed under reduced pressure. The resulting crude product is a mixture of the desired alkene and triphenylphosphine oxide.
Purification is achieved by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to separate the nonpolar alkene product from the highly polar triphenylphosphine oxide.
Protocol 2: Synthesis of Methyl 2-((E)-2-(ethoxycarbonyl)vinyl)cyclobutane-1-carboxylate
This protocol employs a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), which is commercially available or can be generated in situ using a weaker base. This reaction is expected to be highly selective for the E-isomer.[5][14]
Step-by-Step Methodology:
Apparatus Setup: A 100 mL round-bottom flask is equipped with a magnetic stir bar and a reflux condenser with a nitrogen inlet.
Reagent Addition: Add methyl 2-formylcyclobutane-1-carboxylate (1.42 g, 10.0 mmol, 1.0 equiv), (carbethoxymethylene)triphenylphosphorane (4.18 g, 12.0 mmol, 1.2 equiv), and anhydrous toluene (50 mL) to the flask.[15]
Reaction: The reaction mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere. The reaction is typically complete within 4-8 hours. Progress is monitored by TLC.
Work-up and Purification:
The reaction mixture is cooled to room temperature.
The solvent is removed under reduced pressure.
The crude residue is triturated with cold diethyl ether or a mixture of ether/hexanes. Triphenylphosphine oxide will often precipitate and can be removed by filtration.
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel (e.g., 90:10 Hexanes:Ethyl Acetate) to yield the pure E-alkene product.
Summary of Reaction Conditions and Expected Outcomes
Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
Organic Chemistry Tutor. The Wittig Reaction. [Link]
Wipf, P. The Wittig Reaction (Chem 2320 Handout). (2007). [Link]
Quora. What is the stereoselectivity of Wittig's reaction?. [Link]
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]
Robb, M. A., et al. (2013). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. [Link]
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. [Link]
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018). [Link]
Advanced Application Note: Methyl 2-Formylcyclobutane-1-Carboxylate in Peptidomimetic Synthesis
Executive Summary The incorporation of conformationally restricted scaffolds is a pivotal strategy in modern peptidomimetic drug design.[1] Methyl 2-formylcyclobutane-1-carboxylate (MFC) represents a high-value, bifuncti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of conformationally restricted scaffolds is a pivotal strategy in modern peptidomimetic drug design.[1] Methyl 2-formylcyclobutane-1-carboxylate (MFC) represents a high-value, bifunctional building block containing both an electrophilic aldehyde and an activatable ester on a rigid cyclobutane core. This scaffold allows for the rapid generation of cyclobutane
-amino acid (CBAA) analogues and constrained peptide isosteres that can lock bioactive conformations, improve metabolic stability, and enhance membrane permeability.
This guide details the strategic application of MFC in two primary workflows: Multicomponent Ugi Reactions for library generation and Reductive Aminations for reduced peptide bond isosteres.
Core Logic & Mechanistic Grounding
The Cyclobutane Constraint
The cyclobutane ring introduces severe conformational restrictions ($ \phi, \psi $ torsion angles) unavailable to linear peptides or larger rings. When incorporated into a peptide backbone, the 1,2-substitution pattern of MFC forces the attached chains into specific trajectories:
Cis-isomers: Typically induce strong turn structures (e.g.,
-turns or hairpins) by bringing the N- and C-termini into proximity (approx. 5–6 Å).
Trans-isomers: Favor extended, strand-like geometries or helical pitches depending on adjacent residues.
Bifunctionality
MFC is unique because it serves as a "linchpin" in divergent synthesis:
The Formyl Group (-CHO): Acts as the electrophile in reductive aminations or the oxo-component in multicomponent reactions (MCRs).
The Methyl Ester (-COOMe): Serves as a latent C-terminus, orthogonal to the aldehyde, allowing for subsequent hydrolysis and peptide coupling.
Visual Workflow
The following diagram illustrates the divergent synthetic pathways accessible from the MFC scaffold.
Figure 1: Divergent synthetic utility of Methyl 2-formylcyclobutane-1-carboxylate in peptidomimetic design.
Application Protocol 1: Multicomponent Ugi Assembly
The Ugi 4-Component Reaction (U-4CR) is the most powerful application for MFC, converting the aldehyde into an
-acylamino amide backbone in a single step. This creates a highly substituted, rigid core suitable for combinatorial libraries.
Solvent: Methanol (Anhydrous) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
Drying Agent: Molecular Sieves (4Å), activated.
Step-by-Step Protocol
Imine Formation (Pre-equilibrium):
In a flame-dried round-bottom flask, dissolve MFC (1.0 mmol) and the Amine (1.0 mmol) in anhydrous Methanol (5 mL, 0.2 M).
Add 100 mg of activated 4Å molecular sieves.
Stir at room temperature (20–25 °C) for 2 hours. Note: Pre-formation of the imine minimizes side reactions.
Component Addition:
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.
Immediately add the Isocyanide (1.0 mmol).
Reaction:
Stir the mixture at room temperature for 24–48 hours. Monitor by TLC or LC-MS for the disappearance of the imine/aldehyde.
Work-up:
Filter off the molecular sieves.
Concentrate the solvent under reduced pressure.[2]
Dissolve residue in EtOAc (20 mL) and wash with 1M HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.
Purification:
Purify via flash column chromatography (Hexanes/EtOAc gradient).
Note: The product will likely exist as a mixture of diastereomers due to the new chiral center formed at the aldehyde carbon.
Critical Analysis
Stereocontrol: The Ugi reaction creates a new stereocenter. While often non-stereoselective (1:1 dr), the rigid cyclobutane ring can induce modest diastereoselectivity (up to 3:1) depending on the steric bulk of the amine.
Self-Validation: Successful reaction is indicated by the appearance of the amide carbonyl signal in
C NMR (~168-172 ppm) and the disappearance of the aldehyde proton (~9.6 ppm) in H NMR.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preparation of Conformationally Restricted GABA Analogues
Content Type: Application Note & Detailed Protocols
Audience: Medicinal Chemists, Process Scientists, and Neuropharmacologists
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[1][2] However, its inherent flexibility allows it to bind promiscuously to GABA_A, GABA_B, and GABA_C receptors, as well as GABA transporters (GATs). To dissect these pathways and develop targeted therapeutics (e.g., antiepileptics, analgesics), chemists must synthesize conformationally restricted analogues . This guide details the rationale and methodology for synthesizing two distinct classes of rigidified GABA analogues: the industrially relevant Gabapentinoids (via Hofmann rearrangement) and the stereochemically complex Cyclopropane Analogues (via transition-metal catalyzed cyclopropanation).
Part 1: Strategic Design & Pharmacophore Logic
The Conformational Dilemma
Native GABA exists as a zwitterion in solution, rapidly interconverting between "folded" and "extended" conformers.
Extended Conformation: generally associated with GABA_A receptor activation.
Folded Conformation: often implicated in GABA transporter recognition or GABA_B binding (though GABA_B requirements are complex and often require specific gauche conformations).
By locking the carbon backbone into a ring system (cyclopropane, cyclobutane, cyclohexane), we freeze the molecule in a bioactive state, increasing potency and selectivity while improving blood-brain barrier (BBB) permeability by masking the zwitterionic character via lipophilic bulk.
Visualization: The Rational Design Pathway
The following diagram illustrates the decision matrix for selecting a synthetic route based on the target receptor profile.
Figure 1: Decision matrix for designing GABA analogues based on receptor subtype and desired pharmacological profile.
Part 2: Detailed Synthetic Protocols
Protocol A: Industrial Synthesis of Gabapentin (1-(Aminomethyl)cyclohexaneacetic acid)
Mechanism: Hofmann Rearrangement.[3][4]
Rationale: This route is preferred for its scalability and the avoidance of hazardous azide intermediates (Curtius rearrangement). It converts a symmetric anhydride into a monoamide, which is then truncated to the amine.
Dissolve 1,1-cyclohexanediacetic anhydride (1.0 eq) in a minimum volume of acetone.
Add aqueous ammonia (1.1 eq) dropwise at 0–5°C.
Stir for 2 hours. The anhydride opens to form 1,1-cyclohexanediacetic acid monoamide.[5]
Checkpoint: Monitor by TLC or IR (disappearance of anhydride carbonyls at ~1760/1800 cm⁻¹).
Precipitate the product by acidifying to pH 2 with HCl. Filter and dry.
Hofmann Rearrangement:
Dissolve the monoamide in 3M NaOH (4.0 eq) at 0°C.
Slowly add NaOCl solution (1.05 eq) while maintaining temperature <5°C. This forms the N-chloroamide intermediate.
CRITICAL STEP: Heat the solution rapidly to 60–70°C for 1 hour. The intermediate undergoes rearrangement to the isocyanate, which immediately hydrolyzes to the amine.
Safety Note: This reaction is exothermic and evolves CO₂. Ensure adequate venting.
Isolation & Purification (The Zwitterion Challenge):
The reaction mixture is highly alkaline.[3] Neutralize to pH ~7 with HCl.
Desalting: The solution contains high NaCl levels. Pass the aqueous solution through a column of Dowex 50W (H+ form).
Wash the column with water (to remove NaCl and unreacted acids).
Elute Gabapentin with 1M NH₄OH.
Concentrate the eluent under vacuum. Recrystallize from methanol/isopropanol to obtain white crystals.
Protocol B: Stereoselective Synthesis of trans-2,3-Methano-GABA
Mechanism: Rhodium-Catalyzed Cyclopropanation.[6]
Rationale: Cyclopropane rings provide the ultimate rigidity. This protocol uses a diazoacetate insertion into a protected allylamine to create the 3-membered ring with high diastereoselectivity.
Setup: Flame-dry a round-bottom flask under Argon. Add N-Boc-allylamine (1.0 eq) and Rh₂(OAc)₄ (0.01 eq, 1 mol%) in anhydrous DCM.
Addition: Dissolve Ethyl diazoacetate (1.2 eq) in DCM. Add this solution very slowly via syringe pump over 4–6 hours at reflux.
Why Slow Addition? To prevent dimerization of the carbene (forming diethyl fumarate/maleate) and favor insertion into the double bond.
Workup: Filter through a celite pad to remove the Rh catalyst. Concentrate in vacuo.
Purification: Flash chromatography (Hexane/EtOAc) is required here to separate the cis and trans diastereomers. The trans-isomer is typically the major product (depending on ligand bulk).
Ester Hydrolysis:
Dissolve the purified cyclopropane ester in THF/Water (1:1).
Add LiOH (2.0 eq) and stir at room temperature for 12 hours.
Acidify to pH 3 and extract with EtOAc to isolate the N-Boc protected acid.
Global Deprotection:
Dissolve the intermediate in DCM.
Add TFA (20% v/v) and stir for 1 hour to remove the Boc group.
Volatile Removal: Evaporate TFA/DCM completely (azeotrope with toluene if necessary).
Final Isolation:
The product is a trifluoroacetate salt. To obtain the free zwitterion, pass through a weak anion exchange resin or neutralize carefully with Et₃N in EtOH to precipitate the amino acid.
Part 3: Characterization & Validation
Workflow Visualization
The synthesis of cyclopropane analogues involves critical stereochemical checkpoints.
Figure 2: Synthetic workflow for cyclopropane-based GABA analogues emphasizing the separation of diastereomers.
Analytical Data Summary
When characterizing these analogues, specific NMR signatures confirm the rigidification.
Parameter
Gabapentin (Flexible Ring)
trans-2,3-Methano-GABA (Rigid)
¹H NMR Feature
Cyclohexane multiplet (1.4 ppm, broad)
Cyclopropane high-field signals (0.8–1.2 ppm)
Coupling Constants
Averaged (rapid rotation)
J values distinct for cis vs trans protons (4–9 Hz)
Bioassay Target
α2δ subunit (Ca²⁺ channels)
GABA Transporters (BGT-1) / GABA_C
Solubility
Water soluble (Zwitterion)
Water soluble (Zwitterion)
Critical Quality Attributes (CQA)
Enantiomeric Excess (ee): For the cyclopropane analogues, chiral HPLC (e.g., Crownpak or Chiralpak ZW) is mandatory. The biological activity often resides in a single enantiomer.
Residual Solvents: Gabapentinoids trap solvents in the crystal lattice. Gas Chromatography (Headspace) is required for release testing.
Chloride Content: If isolated as a HCl salt, the stoichiometry must be verified by Argentometric titration.
References
Levandovskiy, I. A., et al. (2011). "Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons."[7] Future Medicinal Chemistry.
Watanabe, M., et al. (2018).[8] "Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1." Bioorganic & Medicinal Chemistry Letters.
Kusama, T., et al. (2006). "Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase." Bioorganic & Medicinal Chemistry.
Johnston, G. A. R. (2002). "Medicinal chemistry and molecular pharmacology of GABA-C receptors." Current Topics in Medicinal Chemistry.
Application Note: High-Fidelity Stereoselective Synthesis of Formyl Cyclobutanes via Organocatalytic [2+2] Photocycloaddition
Executive Summary The synthesis of cyclobutanes containing aldehyde functionalities (formyl cyclobutanes) represents a high-value target in drug discovery, offering "escape from flatland" (increased character) and servin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of cyclobutanes containing aldehyde functionalities (formyl cyclobutanes) represents a high-value target in drug discovery, offering "escape from flatland" (increased
character) and serving as versatile bioisosteres. Historically, accessing these scaffolds required high-energy UV irradiation of enones followed by multi-step functional group manipulations, often suffering from poor stereocontrol and competitive polymerization.
This Application Note details a modern, visible-light-mediated organocatalytic protocol . By utilizing chiral secondary amines to generate transient excited-state iminium ions, researchers can directly convert simple enals and olefins into highly enantioenriched formyl cyclobutanes. This method bypasses the need for hazardous UV-C equipment and provides direct access to the aldehyde handle without redox adjustments.
Scientific Foundation & Mechanism
The "Aldehyde Challenge" in Photochemistry
Direct excitation of
-unsaturated aldehydes (enals) typically requires UV light (<300 nm). This high-energy input often triggers non-selective radical polymerization or Norrish Type I cleavage (decarbonylation), making direct [2+2] cycloaddition of enals inefficient.
The Iminium Activation Strategy
The breakthrough solution, pioneered by the Melchiorre group, utilizes iminium ion catalysis .
Condensation: A chiral amine catalyst (Jørgensen-Hayashi type) condenses with the enal to form an iminium ion.
Bathochromic Shift: This iminium species absorbs in the visible blue region (420–460 nm), whereas the starting enal does not. This allows for selective excitation of the intermediate.[1]
Triplet State Reactivity: Upon excitation, the iminium ion undergoes Intersystem Crossing (ISC) to a long-lived Triplet State (
).
Cycloaddition: The
intermediate reacts with a ground-state alkene in a stepwise radical mechanism, forming the cyclobutane ring with high stereocontrol dictated by the chiral catalyst shielding one face of the molecule.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle for the iminium-mediated stereoselective [2+2] photocycloaddition.
Solvent: Acetonitrile (MeCN) or Toluene (degassed).
Light Source: 450 nm Blue LED (e.g., Kessil PR160 or equivalent).
Step-by-Step Workflow:
Preparation: In an 8 mL clear glass vial equipped with a stir bar, add the chiral amine catalyst (0.04 mmol) and benzoic acid (0.04 mmol).
Dissolution: Add 1.0 mL of solvent (MeCN). Add the enal substrate (0.2 mmol). Stir for 5 minutes to ensure iminium formation (solution often turns yellow/orange).
Olefin Addition: Add the olefin partner (0.4–1.0 mmol).
Degassing (CRITICAL): Sparge the solution with Argon or Nitrogen for 5 minutes.
Why? Oxygen is a potent triplet state quencher. Failure to degas will inhibit the reaction completely.
Irradiation: Seal the vial. Place in a photoreactor setup maintained at 25°C (use a fan to prevent LED heating). Irradiate for 12–16 hours.
Workup:
Add water (0.5 mL) and TFA (2 drops) to force hydrolysis of the cyclobutane iminium species. Stir for 30 mins.
Extract with Et2O (3x). Wash combined organics with brine.
Dry over Na2SO4, concentrate, and purify via flash chromatography on silica gel.
Protocol B: Continuous Flow Scale-Up
Purpose: To overcome the Beer-Lambert attenuation of light in batch reactors, enabling multi-gram synthesis.
Flow Reactor Setup:
Tubing: PFA tubing (0.75 mm I.D., 10 mL reactor volume).
Pump: HPLC pump or chemically resistant syringe pump.
Light: High-power Blue LED arrays wrapped around the tubing coil.
Step-by-Step Workflow:
Stock Solution: Prepare a degassed stock solution of Enal (0.1 M), Olefin (0.3 M), Catalyst (10 mol%), and Acid (10 mol%) in MeCN.
System Priming: Flush the reactor with pure degassed MeCN.
Reaction Run: Pump the reagent stream through the photoreactor.
Residence Time: Calculate based on batch kinetics (typically 30–60 mins in flow is equivalent to 12h batch due to higher photon flux).
Collection: Direct the output into a flask containing wet ether/acid to quench and hydrolyze immediately.
Flow Reactor Diagram
Figure 2: Continuous flow setup for scalable photochemical synthesis.
Data Analysis & Expectations
The following table summarizes typical results comparing Batch vs. Flow for the reaction of cinnamaldehyde with styrene derivatives.
Parameter
Batch (Vial)
Continuous Flow
Scale
0.2 mmol
5.0 - 10.0 mmol
Reaction Time
16 hours
45 min (residence time)
Yield
65 - 75%
70 - 82%
Diastereomeric Ratio (d.r.)
> 10:1
> 10:1
Enantiomeric Excess (ee)
90 - 94%
90 - 94%
Throughput
~10 mg/day
~200 mg/hour
Key Insight: Flow chemistry does not degrade stereoselectivity but significantly improves Space-Time Yield (STY) by ensuring uniform irradiation of the thin tubing surface area.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
No Conversion
Oxygen quenching of Triplet State.
Degas solvents more rigorously (Freeze-Pump-Thaw is gold standard; sparging is silver).
Low Yield / Complex Mixture
Polymerization of Enal.
Reduce concentration; ensure Catalyst:Acid ratio is 1:1 to prevent off-cycle side reactions.
Product is an Acetal
Incomplete Hydrolysis.
Extend the acidic workup time or use stronger acid (e.g., 1N HCl) if the cyclobutane is acid-stable.
Racemic Product
Background Reaction.
Ensure the light source does not emit UV (<380 nm). The Enal must not absorb light directly; only the chiral iminium should absorb.
References
Silvi, M., & Melchiorre, P. (2017). Enhancing the potential of enantioselective organocatalysis with light. Nature, 554, 41–49. [Link]
Blum, T. R., Miller, Z. D., Bates, D. M., Guiai, I. A., & Yoon, T. P. (2016). Enantioselective Photochemical [2+2] Cycloadditions of 2-Quinolones. Science, 354(6318), 1391-1395. [Link]
Cambeiro, H. A., et al. (2016). Asymmetric Catalytic [2+2] Photocycloaddition of Enals and Alkenes Enabled by Visible Light. Angewandte Chemie International Edition, 55, 1-6. [Link]
Williams, J. D., & Kappe, C. O. (2020). Flow Photochemistry: From Microreactors to Large-Scale Processing. Current Opinion in Chemical Engineering, 29, 1-102. [Link]
Strategic Oxidation Protocols: Methyl 2-formylcyclobutane-1-carboxylate to Cyclobutane-1,2-dicarboxylic Acid
Executive Summary & Strategic Analysis The transformation of methyl 2-formylcyclobutane-1-carboxylate (1) to cyclobutane-1,2-dicarboxylic acid (3) presents a specific challenge in organic synthesis: the management of rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The transformation of methyl 2-formylcyclobutane-1-carboxylate (1) to cyclobutane-1,2-dicarboxylic acid (3) presents a specific challenge in organic synthesis: the management of ring strain and stereochemical integrity during oxidation.
The target molecule contains two distinct carbonyl functionalities:
Formyl group (-CHO): Requires oxidation to a carboxylic acid.
Methyl ester (-COOMe): Requires hydrolysis to a carboxylic acid.
While "one-pot" oxidative hydrolyses exist (e.g., aggressive
or ), they are ill-suited for cyclobutane derivatives due to the high risk of ring cleavage and thermodynamic epimerization (cis/trans equilibration).
Therefore, this guide recommends a Stepwise "High-Fidelity" Workflow :
Chemoselective Oxidation: Conversion of the aldehyde to the mono-ester acid using Pinnick Oxidation .
Controlled Hydrolysis: Saponification of the methyl ester using Lithium Hydroxide (LiOH) .
Reagent Decision Matrix
Reagent System
Selectivity
Stereochem Retention
Scalability
Recommendation
Pinnick ()
High
Excellent
Medium
Primary Recommendation (Drug Dev)
Jones ()
Medium
Poor (Acidic epimerization)
High
Use for simple, non-chiral scale-up
(Basic)
Low
Variable
High
Avoid (Risk of ring cleavage/over-oxidation)
Visual Workflow & Mechanism
The following diagram outlines the logical flow for reagent selection and the mechanistic pathway for the recommended Pinnick oxidation.
Figure 1: Strategic workflow for the conversion of the aldehyde-ester to the diacid. Route A is preferred for pharmaceutical applications to minimize epimerization.
Detailed Protocols
Protocol A: The "High-Fidelity" Route (Pinnick Oxidation + Hydrolysis)
Best for: Drug discovery, peptidomimetics, and substrates where cis/trans ratio is critical.
Step 1: Pinnick (Lindgren) Oxidation
This step selectively oxidizes the aldehyde to the carboxylic acid without touching the ester.
Stir at 0 °C to Room Temperature. Avoid heating to prevent thermal epimerization of the strained ring.
Monitor ester hydrolysis (typically 1–3 hours).
Workup: Carefully acidify to pH 2 with 1N HCl. Extract with EtOAc (Note: Diacids are polar; multiple extractions or continuous extraction may be required).
Purification: Recrystallization from water/ethanol or trituration with hexanes.
Protocol B: The "Robust" Route (Jones Oxidation)
Best for: Large-scale synthesis of the trans-diacid (thermodynamic product) where trace metal contamination is manageable.
Dissolve substrate in Acetone (0.1 M) and cool to 0 °C.
Add Jones Reagent dropwise until a brick-red color persists (indicating excess Cr(VI)). The solution will initially turn green (Cr(III) formation).[2][4]
Stir for 30 minutes.
Quench excess oxidant with Isopropanol (solution turns green).
Workup: Dilute with water, extract with EtOAc.
Note: This yields the acid-ester.[5][6] Proceed to hydrolysis as in Protocol A (Step 2), or perform acid-catalyzed hydrolysis (refluxing HCl) if the trans-isomer is exclusively desired.
Quality Control & Data Analysis
Expected Analytical Signatures
Technique
Observation (Substrate)
Observation (Target Diacid)
1H NMR
9.6-9.8 ppm (Aldehyde -CHO)
Disappears
1H NMR
3.6-3.7 ppm (Methyl Ester -OMe)
Disappears (after Step 2)
1H NMR
-
11.0-13.0 ppm (Broad COOH)
IR
~1725 cm⁻¹ (Ester), ~1710 cm⁻¹ (Aldehyde)
Broad band 2500-3300 cm⁻¹ (OH), ~1700 cm⁻¹ (Acid C=O)
Troubleshooting Guide
Issue: Chlorinated Byproducts.
Cause: Insufficient scavenger in Pinnick oxidation.
Fix: Increase 2-methyl-2-butene to 20 equiv or switch to Resorcinol.
Issue: Low Yield of Diacid.
Cause: Product is water-soluble during extraction.
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction, or use 10% MeOH in DCM for extraction.
Issue: Epimerization (Cis converting to Trans).
Cause: High temperature or strong base/acid exposure.
Fix: Keep hydrolysis at 0 °C; use LiOH instead of NaOH/KOH (Li+ is a milder counterion).
Safety & Handling
Sodium Chlorite (
): Strong oxidizer. Do not allow contact with organic material in the dry state. Contact with acid releases Chlorine Dioxide () , a toxic and explosive gas. Always run Pinnick oxidations in a fume hood with good ventilation.
Chromium (VI) (Jones Reagent): Highly toxic, carcinogenic, and mutagenic. All waste must be segregated into heavy metal waste streams.
Cyclobutane Derivatives: Generally non-toxic but often possess bioactive properties; handle with standard PPE.
Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl Groups) by Oxidation with Chlorite." Acta Chemica Scandinavica1973, 27, 888.
Jones Oxidation
Bowden, K.; Heilbron, I. M.; Jones, E. R. H.; Weedon, B. C. L. "Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols." J. Chem. Soc.[7]1946 ,[4] 39.
Cyclobutane Synthesis & Stereochemistry
Amjaour, H. S.[8] "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids." UND Scholarly Commons, 2022 .
Preventing epimerization of methyl 2-formylcyclobutane-1-carboxylate
Technical Support Center: Methyl 2-formylcyclobutane-1-carboxylate A Guide to Preventing Stereochemical Scrambling Welcome to the technical support resource for methyl 2-formylcyclobutane-1-carboxylate. This guide is des...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-formylcyclobutane-1-carboxylate
A Guide to Preventing Stereochemical Scrambling
Welcome to the technical support resource for methyl 2-formylcyclobutane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile chiral building block. Our goal is to provide expert-driven, actionable advice to help you mitigate and prevent the common issue of epimerization, ensuring the stereochemical integrity of your material throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is methyl 2-formylcyclobutane-1-carboxylate particularly susceptible?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted, converting one diastereomer into another. In the case of methyl 2-formylcyclobutane-1-carboxylate, the primary concern is the inversion of the stereocenter at the carbon atom bearing the formyl group (the α-carbon).
This molecule's susceptibility stems from its structure as a β-dicarbonyl compound. The hydrogen atom on the carbon positioned between the aldehyde and the ester carbonyl groups (the α-hydrogen) is significantly acidic.[1][2] The pKa values for such α-hydrogens are typically in the range of 9-11, which is far more acidic than a standard alkyl C-H bond (pKa ~50).[2][3]
This heightened acidity is due to the resonance stabilization of the resulting conjugate base, known as an enolate.[2][4] When this acidic proton is removed by a base, it forms a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face of the planar structure, leading to the regeneration of the original stereoisomer or the formation of its epimer, resulting in a loss of stereochemical purity (racemization at that center).[5][6]
Q2: What are the most common experimental conditions that trigger epimerization of this compound?
A2: Epimerization can be triggered by exposure to acidic or basic conditions, as well as elevated temperatures.[7]
Basic Conditions: This is the most common cause. Bases readily abstract the acidic α-proton to form the enolate intermediate.[5][8] This can occur during reaction workups (e.g., using sodium bicarbonate or carbonate washes), or during purification if basic impurities are present.
Acidic Conditions: While less rapid than base-catalyzed epimerization, acidic conditions can also promote epimerization through an enol intermediate.[1] A common culprit is the use of un-treated silica gel for column chromatography, as the silica surface contains acidic silanol groups (Si-OH).[9]
Elevated Temperatures: Increased temperature provides the necessary activation energy for the proton transfer steps, accelerating the rate of both acid- and base-catalyzed epimerization.[7]
Visualizing the Mechanism: Base-Catalyzed Epimerization
The following diagram illustrates the pathway for the loss of stereochemical integrity under basic conditions.
Caption: Mechanism of epimerization via an achiral enolate intermediate.
Troubleshooting Guide: Practical Solutions for Common Problems
Problem 1: Significant loss of stereochemical purity is observed after aqueous workup.
Probable Cause: Use of a basic quenching or washing solution (e.g., saturated sodium bicarbonate, sodium carbonate, or hydroxide solutions) has catalyzed epimerization.
Solution: Implement a Mildly Acidic or Neutral Workup Protocol. The goal is to neutralize the reaction mixture and remove water-soluble components without exposing the product to a basic environment.
Detailed Protocol: Epimerization-Safe Workup
Cooling: Before quenching, cool the reaction vessel to 0 °C in an ice-water bath. This slows down all chemical processes, including potential epimerization.
Quenching: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a pre-chilled 1% aqueous solution of acetic acid to the reaction mixture with stirring until the reaction is fully quenched. Avoid strong acids.
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
Washing: Wash the combined organic layers sequentially with:
Cold saturated aqueous NH₄Cl solution (1x).
Cold deionized water (1x).
Cold brine (saturated NaCl solution) (1x) to aid in drying.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo at a low temperature (<30 °C).
Problem 2: Product epimerizes during purification by silica gel column chromatography.
Probable Cause: The native acidic surface of standard silica gel is catalyzing the formation of the enol tautomer, leading to epimerization.
Solution: Deactivate the Silica Gel or Modify the Mobile Phase. This involves neutralizing the acidic silanol groups on the silica surface to create an inert stationary phase.
Detailed Protocol: Preparation of Triethylamine-Treated Silica Gel
Solvent Preparation: Prepare the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add triethylamine (TEA) to the mobile phase to a final concentration of 0.1-0.5% (v/v).[9][10]
Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker. Add the TEA-containing mobile phase to the silica gel to form a slurry. Gently stir for 5-10 minutes. This allows the TEA to neutralize the acidic sites on the silica.
Column Packing: Pack the column with the prepared slurry as you normally would.
Elution: Run the column using the mobile phase that contains 0.1-0.5% TEA. The presence of the amine in the eluent ensures the column remains deactivated throughout the purification process.[9][11]
Post-Purification: After collecting the product fractions, the TEA can typically be removed during solvent evaporation in vacuo as it is volatile.
Summary of Recommended Handling Conditions
Process Step
Parameter to Control
Recommended Condition
Rationale & Key References
Reaction Quench/Workup
pH of Aqueous Solution
Mildly acidic to neutral (pH 4-7).
Avoids base-catalyzed deprotonation and enolate formation.[7][8]
Neutralizes acidic silanol sites on the silica surface.[9][10]
Mobile Phase Additive
0.1-0.5% triethylamine.
Maintains a non-acidic environment throughout the column.[11]
Solvent Removal
Temperature
< 30 °C
Minimizes thermal decomposition and epimerization.
Long-Term Storage
Conditions
Store neat or in an aprotic solvent (e.g., toluene) at ≤ 0 °C under an inert atmosphere (N₂ or Ar).
Prevents exposure to atmospheric moisture, acids, or bases that could cause degradation over time.
References
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from KPU Pressbooks website. [Link]
University of Calgary. (n.d.). Enolates of β-Dicarbonyl Compounds. Retrieved from University of Calgary, Department of Chemistry website. [Link]
MicroSolv Technology Corporation. (2025). Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. Retrieved from MicroSolv Technology Corporation website. [Link]
Vaia. (n.d.). Reaction of β-keto esters with bases. Retrieved from Vaia website. [Link]
ResearchGate. (2015). Why do they use Triethylamine in the High pH Elution Buffer? Retrieved from ResearchGate. [Link]
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from Pharma Growth Hub. [Link]
Spaces. (2016). CHEM 263 - Nov 17 2016 Notes. Retrieved from University of Alberta, CHEM 263 course materials. [Link]
Chromatography Forum. (2010). Preparation of TEAP. Retrieved from Chromatography Forum. [Link]
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from Chromatography Today. [Link]
Raines, R. T., & Hodges, J. A. (2014). n→π* interactions engender chirality in carbonyl groups. Organic Letters, 16(13), 3421–3423. [Link]
Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from Chemistry LibreTexts. [Link]
ResearchGate. (2022). Introduction of Chiral Centers to α- and/or β-Positions of Carbonyl Groups by Biocatalytic Asymmetric Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved from ResearchGate. [Link]
Fehrentz, J. A., et al. (2006). The Epimerization of Peptide Aldehydes--A Systematic Study. European Journal of Organic Chemistry, 2006(14), 3245-3253. [Link]
ResearchGate. (n.d.). 22 questions with answers in CHIRAL SEPARATIONS. Retrieved from ResearchGate. [Link]
Pericas, M. A., & Riera, A. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2607-2619. [Link]
Chiral Technologies Europe. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Retrieved from Chiral Technologies Europe website. [Link]
University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. Retrieved from UCI Department of Chemistry. [Link]
Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β -Keto Esters via Tandem Zinc-Mediated Homologation–Reformatsky Reaction. Org. Synth. 2014, 91, 248-259. [Link]
ResearchGate. (n.d.). (a) Trends in carbonyl reactivity. (b) Resonance stabilization. Retrieved from ResearchGate. [Link]
Amarante, G. W., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(4), 3844–3852. [Link]
ChemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031. [Link]
ResearchGate. (2012). How to reduce epimerization in Chiral molecule? Retrieved from ResearchGate. [Link]
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from AK Lectures. [Link]
PubChem. (n.d.). Methyl 3-formylcyclobutane-1-carboxylate. Retrieved from PubChem. [Link]
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from Agilent Technologies. [Link]
You, S.-L., et al. (2019). Enantioselective Carbonyl Catalysis Enabled by Chiral Aldehydes. Angewandte Chemie International Edition, 58(21), 6818-6825. [Link]
ResearchGate. (2025). Epoxide Opening versus Silica Condensation during Sol-Gel Hybrid Biomaterial Synthesis. Retrieved from ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. Retrieved from NCBI. [Link]
MDPI. (2022). Investigation of the Kinetics of Hysteresis Effects in Silica Gel. Kinetics, 2(4), 438-449. [Link]
Maryland Archaeological Conservation Laboratory. (2022, January 25). Silica Gel Use and Regeneration (OER) [Video]. YouTube. [Link]
Connecting to Collections Care. (2019, February 27). C2C Care: Demystifying Silica Gel for Effective Microclimates [Video]. YouTube. [Link]
Technical Support Center: Stability of Formyl Cyclobutane Esters in Basic Conditions
Current Status: Operational Ticket ID: CHEM-SUP-CB-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Three-Front War" If you are working with formyl cyclobutane esters (e.g., alkyl 2-formylcyc...
If you are working with formyl cyclobutane esters (e.g., alkyl 2-formylcyclobutane-1-carboxylates) in basic media, you are fighting a kinetic vs. thermodynamic battle on three fronts. Unlike linear alkyl esters, the cyclobutane ring imposes unique torsional strains that drastically alter the energy landscape of these reactions.
Your primary risks, in order of kinetic probability, are:
C-1/C-2 Epimerization: The most rapid failure mode. Base-mediated enolization leads to thermodynamic equilibration, almost always favoring the trans isomer to relieve ring puckering strain.
Aldol Condensation: The formyl group is highly electrophilic. Without steric protection, intermolecular attack leads to oligomerization (tars/oils).
Ester Hydrolysis (Saponification): Often the intended reaction, but frequently outcompeted by #1 and #2 unless specific protocols are followed.
Diagnostic Guide: Identifying Your Failure Mode
Before adjusting your protocol, identify exactly how the reaction is failing using this diagnostic matrix.
Observation
Likely Issue
Technical Explanation
NMR: Doublet signals split into complex multiplets; appearance of new distinct diastereomer peaks.
Epimerization
The -proton adjacent to the formyl or ester group is acidic (). Deprotonation creates a planar enolate. Upon reprotonation, the substituents adopt the thermodynamically preferred trans configuration to minimize 1,2-diaxial-like interactions.
NMR: Broad, undefined mounds in the baseline; loss of aldehyde proton signal ( ppm).
Aldol Polymerization
The enolate of one molecule attacks the aldehyde of another. This chain reaction creates complex oligomers.
LCMS: Mass corresponds to [M-R+H] (Carboxylic Acid) but product is inactive/wrong isomer.
Hydrolysis + Epimerization
Saponification occurred, but the basic conditions were too harsh or prolonged, allowing the stereocenter to scramble after or during hydrolysis.
Appearance: Reaction mixture turns dark yellow/brown or forms a gum.
Cannizzaro / Aldol
In the absence of -protons (rare for this scaffold) or high base concentration, disproportionation (Cannizzaro) or extensive polymerization occurs.
Critical Mechanisms & Pathways
The Thermodynamic Trap (Epimerization)
Cyclobutane is not flat; it "puckers" to relieve torsional strain. In 1,2-disubstituted systems, the cis isomer forces substituents into a pseudo-axial/pseudo-equatorial relationship with significant steric clash. The trans isomer allows a pseudo-diequatorial conformation, which is significantly lower in energy (
kcal/mol).
Key Insight: Even weak bases (e.g.,
in MeOH) can catalyze epimerization if the reaction runs long enough.
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways your molecule faces in basic media.
Figure 1: Competing reaction pathways. Note that the path to the 'trans' isomer is often faster than the desired hydrolysis.
Troubleshooting Protocols
Scenario A: "I need to hydrolyze the ester without losing the cis stereochemistry."
The Challenge: Standard saponification (LiOH/THF/H2O) often leads to epimerization because the rate of deprotonation (
to carbonyl) is competitive with nucleophilic attack at the ester.
Protocol: Low-Temperature Peroxide Hydrolysis
Using hydroperoxide anion (
) is more nucleophilic but less basic than hydroxide (), allowing for hydrolysis at lower temperatures with reduced epimerization risk.
Dissolve: Dissolve substrate (1.0 equiv) in THF/Water (4:1 ratio). Cool to 0°C .
Reagent Prep: Add
(30% aq, 4.0 equiv) followed slowly by LiOH (2.0 equiv).
Why? The active species is
.
Monitor: Stir at 0°C. Monitor via TLC/LCMS every 30 mins. Do not let it warm to RT.
Quench: Acidify carefully with 1M
(to quench peroxide) followed by 1M HCl to pH 3.
Extract: Immediately extract with EtOAc.
Scenario B: "I need to alkylate/modify the aldehyde but base destroys it."
The Challenge: Aldol condensation is consuming your starting material.
Protocol: In-Situ Protection (The "Masking" Strategy)
Do not expose the free formyl group to strong base.
Step 1: Convert the formyl group to a dimethyl acetal or 1,3-dioxolane under acidic conditions (pTsOH, MeOH or Ethylene Glycol).
Step 2: Perform your basic ester manipulation (hydrolysis, alkylation) on the acetal-ester. The cyclobutane acetal is stable to base.
Step 3: Deprotect the acetal (mild aqueous acid) to regenerate the formyl group.
Frequently Asked Questions (FAQs)
Q: Why is my cyclobutane ester epimerizing faster than my linear ester controls?A: In linear esters, the energy difference between stereoisomers is often negligible. In cyclobutanes, the cis-isomer suffers from significant torsional strain (puckering). The driving force to release this strain (
kcal/mol) accelerates the deprotonation/reprotonation equilibrium toward the trans isomer.
Q: Can I use KOtBu to deprotonate?A: Use with extreme caution. While bulky bases like potassium tert-butoxide (
) are less nucleophilic (good for avoiding direct carbonyl attack), they are strong enough to rapidly deprotonate the -position. If you must use a strong base, use LiHMDS at -78°C . The lithium counterion provides a tighter chelation in the transition state, often preserving kinetic stereochemistry better than potassium.
Q: Does the ester group size matter?A: Yes. A methyl ester hydrolyzes faster than a t-butyl ester. If you are struggling with competitive epimerization during hydrolysis, switch to a methyl or ethyl ester . The faster hydrolysis rate (
) relative to the epimerization rate () improves your "Selectivity Index."
Decision Tree: Selecting the Right Base
Use this logic flow to select reagents for your specific transformation.
Figure 2: Reagent selection logic based on substrate protection and stereochemical requirements.
References
Epimerization of Cyclobutane Esters
Source: Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society.
Relevance: details the rapid epimerization of cyclobutane esters in the presence of alkoxide bases and the thermodynamic preference for trans isomers.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist Dr. Aris Thorne
Topic: Yield Optimization & Troubleshooting for Cyclobutane Synthesis
Reference ID: CYC-OPT-2024
Introduction: The Four-Membered Challenge
Welcome to the Cyclobutane Optimization Support Center. You are likely here because your [2+2] cycloaddition is stalling, polymerizing, or yielding an intractable mixture of regioisomers.
Cyclobutane formation is thermodynamically uphill due to significant ring strain (~26 kcal/mol). Whether you are utilizing photochemical [2+2] cycloaddition (the most common method) or metal-catalyzed variants, success relies on managing the delicate balance between productive ring closure and destructive side pathways (polymerization, reversion, or geometric isomerization).
This guide is structured as a dynamic troubleshooting interface. Locate your specific failure mode below to access field-validated protocols.
Module 1: Photochemical [2+2] Cycloadditions
Context: This is the primary method for constructing cyclobutane cores (e.g., ladderanes, terpene precursors). The reaction is governed by the Woodward-Hoffmann rules , requiring light to access the excited state symmetry allowed for cycloaddition.
Diagnostic Interface
Issue 1: "My conversion is high, but the isolated yield is low due to oligomerization."
Diagnosis: You are likely operating in a high-concentration regime where intermolecular radical propagation (polymerization) competes with the desired cycloaddition. This is common with styrenyl substrates.
Protocol: The "Dilution-Irradiation" Balance
Concentration Check: If
, immediate dilution is required.
Standard: 0.01 M – 0.05 M is the "safe zone" for intermolecular reactions.
Intramolecular:[1][2][3] Can tolerate higher concentrations (up to 0.1 M) due to entropic favorability.
Solvent Selection:
Avoid: HFIP (Hexafluoroisopropanol) for styrenes. While often a "magic solvent," in [2+2] photocycloadditions, it can accelerate cationic polymerization of electron-rich alkenes [1].
Use: Dichloromethane (DCM) or Acetonitrile (MeCN). MeCN is superior for naphthoquinone derivatives [2].
Radical Scavenging (Advanced): If polymerization persists, introduce a radical inhibitor (e.g., BHT) only if your mechanism is strictly singlet-state (concerted). If your reaction proceeds via a triplet biradical (sensitized), BHT may quench the reaction.
Issue 2: "I cannot control Head-to-Head (HH) vs. Head-to-Tail (HT) regioselectivity."
Diagnosis: Regioselectivity in triplet-sensitized reactions is dictated by the stability of the 1,4-biradical intermediate . The "rule of thumb" is that the first bond forms between the least hindered/most activated positions, but the second bond closure determines the product.
Protocol: Polarity-Guided Steering
Electron-Rich Alkenes: Tend to form Head-to-Tail (HT) isomers to maximize separation of donor groups in the transition state [3].
Electron-Poor Alkenes: Tend to form Head-to-Head (HH) isomers (e.g., coumarins, maleimides) due to dipole alignment or stacking interactions.
The "Template" Fix: If the intrinsic bias is wrong for your target, you must use a template.
Solid State: Co-crystallization with resorcinol templates can force alignment (100% HH or HT depending on the template) [4].
Solution Phase: Use Lewis Acid coordination (see Module 2) to "tether" the substrates before irradiation.
Issue 3: "Batch reaction takes 48 hours. Should I switch to Flow?"
Diagnosis: Photons are reagents.[4] In batch, light penetration (Beer-Lambert Law) drops exponentially with path length. You are likely "photon-starved" in the center of your flask.
Decision Matrix: Batch vs. Flow
Feature
Batch Reactor
Flow Reactor (FEP Tubing)
Path Length
High (>1 cm). Poor penetration.
Low (<1 mm). Excellent penetration.
Reaction Time
Hours to Days.
Minutes (Residence Time).
Yield
Identical (at full conversion) [5].
Identical (at full conversion) [5].
Productivity
Low ( g/day ).
High ( kg/day possible).
Safety
Low (accumulation of high-energy intermediates).
High (small active volume).
Recommendation: If your reaction works in batch but is slow, switch to flow . Do not expect a yield increase if the batch reaction already goes to completion; expect a massive throughput increase.
Caption: Decision tree for diagnosing yield loss in photochemical [2+2] cycloadditions.
Module 2: Lewis Acid & Metal-Catalyzed Methods
Context: When substrates are not photo-active or require high stereocontrol, Lewis Acid (LA) catalysis or Transition Metal (TM) catalysis is used.
Diagnostic Interface
Issue 1: "My reaction stops at 50% conversion. Adding more catalyst doesn't help."
Diagnosis:Product Inhibition . The cyclobutane product, often more Lewis-basic than the starting material (due to ring strain releasing electron density or conformational changes), binds irreversibly to the catalyst.
Protocol: The "Stoichiometric Shift"
Check Catalyst Loading: If using mild Lewis Acids (e.g.,
, ), you may need stoichiometric amounts (1.0–1.2 equiv) rather than catalytic amounts [6].
Switch to Bulky Lewis Acids: Use sterically demanding LAs (e.g., MAD, ATPH) that cannot coordinate effectively to the crowded cyclobutane product but can still activate the planar starting material.
Issue 2: "Enantioselectivity is poor in my Gold(I)-catalyzed reaction."
Diagnosis: In Gold(I) catalyzed [2+2] of alkynes and alkenes, the active species is often a linear two-coordinate complex where the ligand is far from the reaction center.
Protocol: Ligand Selection
Standard Ligands Fail: Simple phosphines (
) rarely induce high ee.
The Solution: Use Josiphos-type ligands or chiral counterions.[5] The "outer-sphere" mechanism requires the chiral information to be transmitted via a tight ion pair or a very bulky ligand environment [7].
Module 3: Workup & Isolation (The "Hidden" Yield Killer)
Context: Cyclobutanes, especially those without heavy substituents, can be surprisingly volatile or prone to acid-catalyzed ring opening.
Critical Protocols
Parameter
Risk
Mitigation Strategy
Volatility
Loss of product on Rotavap.
Cold Evaporation: Never heat the water bath > 30°C. Monitor pressure carefully. If the MW is < 150, consider distilling the solvent off at atmospheric pressure using a Vigreux column.
Acid Sensitivity
Ring opening / Rearrangement on Silica.
Neutralize Silica: Pre-treat silica gel with 1% in Hexanes before loading the column. Avoid highly acidic stains (e.g., p-Anisaldehyde) for TLC monitoring; use .
Stability
Thermal reversion (retro-[2+2]).
Store Cold: Cyclobutanes are high-energy motifs. Store at -20°C. Avoid GC-MS (high injector temp); use LC-MS or NMR for characterization.
Visualization: Mechanistic Pathway & Selectivity
Caption: Mechanistic divergence between Singlet (concerted) and Triplet (stepwise) pathways affecting yield and stereochemistry.
References
Skolia, E., & Kokotos, C. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. Link
Wang, L., et al. (2022). Optimization of the [2+2] cycloaddition reaction conditions. ResearchGate. Link
Jaque, P., et al. (2009). Theoretical study of the regioselectivity of [2 + 2] photocycloaddition reactions of acrolein with olefins. Journal of Physical Chemistry A. Link
Grobelny, A. L., et al. (2019). Varying the regiochemistry from a solid-state [2+2] cycloaddition reaction within a series of mixed co-crystals. Journal of Photochemistry and Photobiology A. Link
Elliott, L. D., et al. (2014). Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity. Chemistry - A European Journal.[6] Link
Ready, J. M., et al. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes. PMC. Link
Echavarren, A. M., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society. Link
Technical Support Center: Aldehyde Oxidation in Cyclobutane Scaffolds
Introduction: The Cyclobutane Challenge Oxidizing a cyclobutane carbaldehyde to its corresponding carboxylic acid is deceptively difficult. Unlike linear alkyl aldehydes, the cyclobutane ring introduces two critical stre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Cyclobutane Challenge
Oxidizing a cyclobutane carbaldehyde to its corresponding carboxylic acid is deceptively difficult. Unlike linear alkyl aldehydes, the cyclobutane ring introduces two critical stress factors: ring strain (~26 kcal/mol) and conformational puckering .
These physical properties create a "hostile" environment for standard oxidation protocols, leading to three common failure modes:
Epimerization: The
-proton is exceptionally acidic due to ring strain (s-character increase in C-H bonds), leading to rapid cis/trans isomerization.
Ring Scission: Radical intermediates (common in some oxidations) trigger rapid ring-opening to relieve strain.
Over-oxidation: The proximity of substituents in the puckered ring facilitates intramolecular side reactions.
This guide provides targeted troubleshooting for these specific failure modes.
"I started with a pure cis-cyclobutane aldehyde, but my product is a 50:50 mixture or predominantly the trans-acid."
The Root Cause:
The cyclobutane ring is not planar; it exists in a puckered conformation to minimize torsional strain. Substituents at the 1,2- or 1,3-positions experience significant steric repulsion.
Mechanism: Under acidic (Jones) or strongly basic (Permanganate) conditions, the aldehyde enolizes. The cis-isomer is often kinetically formed but thermodynamically less stable than the trans-isomer. Once the enol forms, protonation occurs from the less hindered face, locking in the thermodynamic (trans) product.
The Solution: Buffered Pinnick (Lindgren) Oxidation
The Pinnick oxidation is the gold standard here because it operates at a buffered pH (typically 3–5), which is acidic enough to activate the aldehyde but not acidic enough to rapidly catalyze enolization.
Figure 1: Decision matrix for selecting oxidation conditions based on substrate functionality.
Module 4: Mechanistic Insight (The "Why")
Understanding the Pinnick mechanism clarifies why the scavenger is non-negotiable for cyclobutanes.
Figure 2: The Pinnick Oxidation Cycle. The scavenger intercepts HOCl, preventing it from attacking the cyclobutane ring or causing acid-catalyzed isomerization.
Comparison of Methods
Method
Reagents
pH Range
Epimerization Risk
Ring Opening Risk
Comments
Pinnick
3–5 (Buffered)
Low
Very Low
Best General Method. Requires scavenger (resorcinol or alkene).
TEMPO/BAIB
TEMPO, PhI(OAc)
Neutral
Very Low
Very Low
Excellent for acid-sensitive substrates. Easy workup.
Silver Oxide
>10 (Basic)
Moderate
Low
Good for acid-labile groups, but base can cause epimerization if prolonged.
Jones
<1 (Acidic)
High
Moderate
Not recommended for cyclobutanes due to strain/acid sensitivity.
FAQ: Frequently Asked Questions
Q: Can I use DMSO-based oxidations (like Swern) to go all the way to the acid?
A: No. Swern stops at the aldehyde. You would need a second step (like Pinnick). It is often better to isolate the aldehyde to verify stereochemistry before proceeding.
Q: My Pinnick oxidation stalled. Can I heat it?
A: Do not heat. Heating cyclobutanes with oxidants invites ring opening. If it stalls, add more
and check if the pH has drifted. Ensure efficient stirring as the biphasic mixture requires contact.
Q: Why use 2-methyl-2-butene instead of Resorcinol?
A: Resorcinol is a classic scavenger, but it can sometimes be difficult to remove during workup (it's a phenol). 2-methyl-2-butene is volatile; the chlorinated byproduct is also volatile or easily extracted, making purification easier.
References
Pinnick Oxidation (Original Scope): Bal, B. S.; Childers, W. E.; Pinnick, H. W.
-unsaturated aldehydes.[1] Tetrahedron 1981, 37, 2091–2096. Link
Buffered Conditions (Lindgren): Lindgren, B. O.; Nilsson, T. Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chem. Scand. 1973, 27, 888. Link
TEMPO/BAIB Protocol: Epp, J. B.; Widlanski, T. S.[2] Facile Preparation of Nucleoside-5'-carboxylic Acids. J. Org. Chem. 1999, 64, 293–295. Link
Silver Oxide (Tollens-type) Oxidation: Pepperman, A. B. Silver Oxide Oxidation of Aldehydes.[3] J. Org. Chem. 1981, 46, 5039–5041. Link
Technical Support Center: Purification of Methyl 2-formylcyclobutane-1-carboxylate
Ticket ID: #PUR-CB-Aldehyde-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1][2] Introduction: The "Sensitive Oil" Challenge You are likely dealing with a viscous, potenti...
You are likely dealing with a viscous, potentially yellow-to-orange oil that shows aldehyde proton signals (
ppm) in H NMR but contains significant aliphatic impurities or oligomers.[1][3]
Methyl 2-formylcyclobutane-1-carboxylate presents a "perfect storm" of purification challenges:
Ring Strain: The cyclobutane ring (~26.3 kcal/mol strain energy) makes the molecule susceptible to ring-opening under harsh acidic/Lewis-acid conditions.[1][2]
Aldehyde Instability: The formyl group is prone to oxidation (to the carboxylic acid) and polymerization (trimerization).[2]
Epimerization Risk: The C2 proton is
to a carbonyl and part of a strained ring.[2] Basic conditions (pH > 8) or hot silica can rapidly scramble the cis/trans stereochemistry, favoring the thermodynamic trans isomer.
This guide prioritizes non-destructive purification methods over brute-force thermal techniques.[1][2]
Module 1: Chemical Purification (The Bisulfite Adduct Method)
Recommended for: Removing non-aldehyde impurities (alkanes, esters, alcohols) without heat.
Mechanism: Reversible formation of a water-soluble hydroxy-sulfonate salt.[1][2]
The Protocol
This method leverages the fact that your product forms a water-soluble adduct, while your impurities likely do not.[1][2][4]
Dissolve your crude oil in a minimal amount of Diethyl Ether (
) or Ethyl Acetate () (approx. 2-3 mL per gram of oil).[1]
Add a saturated aqueous solution of Sodium Bisulfite (
) (1.5 equivalents relative to the aldehyde).
Vigorous Agitation: Stir rapidly or shake in a sep funnel for 30–60 minutes.
Observation: A white precipitate (the adduct) may form at the interface.[2][3] If it does, filter it off—this is your pure product in "masked" form. If no solid forms, the adduct is dissolved in the aqueous layer.[2][3]
Step 3: Regeneration (The Critical Step)
Warning: Standard protocols use strong base (NaOH) to regenerate aldehydes. Do NOT use NaOH. It will epimerize the C1/C2 centers.[2]
Acidic Hydrolysis (Preferred for Stereoretention): Slowly add 1M HCl until pH ~1 while stirring. The adduct breaks down, releasing the aldehyde into the DCM layer.[2]
Alternative (Formaldehyde Exchange): Add excess aqueous formaldehyde (formalin).[2] The bisulfite prefers formaldehyde, releasing your cyclobutane aldehyde.[3]
Separate the DCM layer, dry over
, and concentrate in vacuo (bath temp < 30°C).
Module 2: Chromatographic Purification
Recommended for: separating close-running polar impurities when bisulfite fails.[1][2]
Risk: Silica gel is slightly acidic (
This is common for pure aldehydes.[2][3] Gently heat (40°C) under vacuum to "crack" the trimer back to monomer, or store as a dilute solution.
NMR shows "double" peaks.
Epimerization (cis vs trans).
You likely used strong base or heated the oil.[2] Isolate the isomers via careful column chromatography (very slow gradient) if specific stereochemistry is needed.[2]
Technical Support Center: Stereocontrol in Cyclobutane Carboxylate Synthesis
The following technical guide is structured as a Tier-3 Support Resource for the Cyclobutane Synthesis Division . It is designed to assist researchers in navigating the stereochemical challenges of synthesizing cyclobuta...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for the Cyclobutane Synthesis Division . It is designed to assist researchers in navigating the stereochemical challenges of synthesizing cyclobutane carboxylates.
Executive Summary & Strategic Decision Matrix
Controlling the cis/trans (or syn/anti) ratio in cyclobutane carboxylates is governed by two competing regimes: Orbital Symmetry (Kinetic Control) and Steric Thermodynamics (Thermodynamic Control) .
Kinetic Control: Dominates in photochemical [2+2] cycloadditions. The ratio is dictated by the orientation of the substrates in the excited state complex (excimer) or by restricted conformational mobility (solid-state/templated reactions).
Thermodynamic Control: Dominates in base-mediated equilibration. The system relaxes to the lowest energy conformer, typically the trans-isomer (for 1,2-substitutions) to minimize steric repulsion between substituents.
Workflow Selector: Which Protocol Do You Need?
Figure 1: Strategic decision tree for selecting the synthesis method based on the desired stereochemical outcome.
Mechanism: This reaction proceeds via the excitation of one alkene to a singlet or triplet excited state, which then reacts with a ground-state alkene. Thermal [2+2] is symmetry-forbidden; thus, UV light is required.
Critical Insight: In solution, free rotation often leads to mixed stereochemistry. Solid-state photochemistry or covalent templating locks the monomers in a specific alignment (head-to-head vs. head-to-tail) prior to irradiation, enforcing high stereoselectivity [1].
Protocol: Templated Solid-State Synthesis
Target: High cis/syn selectivity.
Template Formation: Co-crystallize your cinnamic acid derivative with a template molecule (e.g., 1,8-naphthalenediol or resorcinol ) that contains two hydrogen-bonding sites.
Why? The template holds two alkene molecules parallel to each other at a distance of < 4.2 Å (Schmidt’s Rule), pre-organizing them for syn addition.
Irradiation: Place the dry crystalline powder between Pyrex glass plates. Irradiate with a high-pressure Hg lamp (broadband or filtered to >300 nm) for 10–40 hours.
Tip: Rotate the sample periodically to ensure uniform exposure.
Isolation: Dissolve the solid in a basic aqueous solution (pH > 10) to deprotonate the carboxylic acid product, releasing the neutral template.
Purification: Extract the neutral template with ether/EtOAc. Acidify the aqueous layer (pH < 2) to precipitate the pure cyclobutane carboxylic acid.
Mechanism: If you obtain a mixture or the undesired cis isomer, you can drive the system to the thermodynamic trans isomer via enolization. The
-proton is acidic; deprotonation forms a planar enolate which repotonates from the less sterically hindered face.
Protocol: Chemical Epimerization
Target: Converting Cis-1,2-dicarboxylates to Trans.
Setup: Dissolve the cis-cyclobutane ester (1.0 equiv) in dry THF or EtOH under inert atmosphere (
).
Base Addition:
Mild: Add NaOEt (0.5–1.0 equiv) in EtOH. Reflux for 4–12 hours.
Aggressive: Add KHMDS (2.2 equiv) in THF at -78°C, then warm to 0°C.
Quench:
Kinetic Quench: Pour into cold saturated
. (May retain some cis).
Thermodynamic Quench: Add proton source slowly at room temperature or reflux temperature to allow equilibration.
Validation: Monitor by
NMR. The cis isomer typically displays complex coupling due to ring puckering, while trans shows simpler splitting patterns.
Troubleshooting Tip: If epimerization is slow, the ester group may be too bulky or the pKa too high. Switch from a t-butyl ester to a methyl ester to facilitate enolization [2].
Mechanism: For 1,3-disubstituted cyclobutanes, direct formation is difficult. A proven route involves the reduction of cyclobutylidene derivatives (e.g., derived from Meldrum's acid).[1]
Stereocontrol: Hydride reagents attack from the less hindered face (axial attack), forcing the resulting substituent into the equatorial-like position, often yielding the cis isomer relative to a pre-existing substituent [3].
Substrate: Prepare a cyclobutylidene derivative (e.g., via Knoevenagel condensation of a cyclobutanone).
Reduction: Dissolve substrate in MeOH/THF (1:1). Cool to -5°C.[1]
Reagent: Add
(0.8–1.0 equiv) portion-wise.
Note: Avoid excess reagent to prevent over-reduction or ring opening.
Workup: Quench with dilute HCl. Extract with EtOAc.[1]
Result: Expect ~4:1 to >10:1 cis:trans ratio depending on the steric bulk of the C3 substituent.
Troubleshooting & FAQs
Q1: Why am I getting a 1:1 mixture of cis/trans in my [2+2] reaction?
Diagnosis: You are likely running the reaction in dilute solution without a template.
Root Cause: In solution, the excited state lifetime is long enough for bond rotation before the second bond forms, or the initial encounter complex is random.
Fix:
Switch to Solid State: Try crystallizing the alkene. If it doesn't crystallize well, form a salt with a chiral amine or a co-crystal with a template [4].
Solvent Effect: If solution is mandatory, use a solvent where the product is insoluble. The product will precipitate out, preventing photo-equilibration (e.g., use water for hydrophobic substrates) [5].
Q2: My product epimerizes back to the mixture during purification.
Diagnosis: The silica gel is slightly acidic/basic, or the compound is sensitive.
Fix:
Neutralize Silica: Pre-treat silica gel with 1%
in hexanes before loading the column.
Avoid Heat: Do not distill; use recrystallization.
Esterify Immediately: Free acids are more prone to handling issues; convert to methyl esters (TMS-diazomethane) for stable purification.
Q3: How do I distinguish Cis and Trans isomers by NMR?
Technical Insight:
Symmetry: Cis-1,2-dicarboxylates often possess a plane of symmetry (meso), simplifying the spectrum compared to the chiral trans (racemic) form.
Coupling Constants (
): In cyclobutanes, is typically larger (8–11 Hz) than (2–6 Hz) for vicinal protons, contrary to the Karplus curve for cyclohexanes. This is due to the planar/puckered nature of the ring.
Mechanistic Visualization
Pathway: Base-Mediated Epimerization
This diagram illustrates the conversion of the kinetic cis product to the thermodynamic trans product via the enolate intermediate.
Figure 2: Mechanism of base-mediated epimerization showing the relaxation from high-energy cis to low-energy trans state.
References
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Journal of Organic Chemistry. Link
Expedient preparation of all isomers of 2-aminocyclobutanecarboxylic acid. Journal of Organic Chemistry. Link
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. Organic Process Research & Development. Link
Anion-controlled stereoselective synthesis of cyclobutane derivatives. Organic Letters. Link
Photomechanochemical control over stereoselectivity in the [2+2] photodimerization. Chemical Science. Link
Solubility issues with methyl 2-formylcyclobutane-1-carboxylate
Technical Support Center: Methyl 2-formylcyclobutane-1-carboxylate Ticket ID: SOL-CB-CHO-001 Status: Open Subject: Troubleshooting Solubility, Stability, and Handling[1] Executive Summary: The Molecule at a Glance Compou...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 2-formylcyclobutane-1-carboxylateTicket ID: SOL-CB-CHO-001
Status: Open
Subject: Troubleshooting Solubility, Stability, and Handling[1]
Executive Summary: The Molecule at a Glance
Compound: Methyl 2-formylcyclobutane-1-carboxylate
Chemical Nature: Aliphatic Cyclobutane with Vicinal Ester/Aldehyde Groups
Key Challenge: This molecule presents a "False Solubility" paradox.[1] Users often report insolubility when the actual issue is chemical reactivity (hemiacetal formation) or phase behavior (oiling out).
Good for biological assays; watch for hygroscopicity.
Alcohols
Methanol, Ethanol
CAUTION
Reacts to form hemiacetals (see Section 3).
Aqueous
Water, PBS
Poor
Hydrophobic; requires co-solvent or surfactant.
| Non-Polar | Hexanes, Pentane | Variable | May "oil out" depending on cis/trans ratio. |
Diagnostic Flowchart: Why is it not dissolving?
Before adding more solvent, determine if you are facing a physical solubility limit or a chemical transformation.
Figure 1: Diagnostic logic for distinguishing between physical insolubility and chemical instability.[1]
Troubleshooting Guides (FAQ Format)
Scenario A: "I dissolved it in Methanol for NMR, but the aldehyde peak is gone/shifted."
Diagnosis: You have formed a Hemiacetal .
The Science: Aldehydes are electrophilic. Primary alcohols (methanol) act as nucleophiles, attacking the carbonyl carbon to form a hemiacetal. This is an equilibrium process, often favored in excess solvent.
Symptom: Loss of the sharp aldehyde proton signal (~9.5-10 ppm) in
H NMR; appearance of a new methine signal (~4-5 ppm).[1]
Solution:
Evaporate: The reaction is reversible. Evaporate the methanol gently; the equilibrium shifts back to the aldehyde.
Resolubilize: Use a non-nucleophilic solvent like Chloroform-d (CDCl
Scenario B: "The compound is oiling out in my aqueous buffer."
Diagnosis:Hydrophobic Exclusion .
The Science: The cyclobutane ring and methyl ester provide significant lipophilicity. The formyl group, while polar, is not sufficient to pull the molecule into water at concentrations >1 mM.
Solution: Use the "Pre-Solubilization" Protocol :
Dissolve the neat compound in DMSO (dimethyl sulfoxide) to create a 100 mM stock.
Add this stock dropwise to your vortexing buffer.
Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, or use 10%
-cyclodextrin as a carrier.
Scenario C: "My clear oil turned into a white solid that won't dissolve in DCM."
Diagnosis:Auto-oxidation to the Carboxylic Acid.
The Science: The formyl hydrogen is susceptible to radical abstraction by atmospheric oxygen, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).
Result: Methyl 2-carboxycyclobutane-1-carboxylate.[1] This di-acid/ester hybrid is much more polar and can form strong intermolecular hydrogen bonds (dimers), drastically reducing solubility in non-polar solvents like DCM.[1]
Recovery:
Dissolve the solid in aqueous saturated NaHCO
(the acid will dissolve as a salt).
Wash with ether (removes non-acidic impurities).
Acidify the aqueous layer with HCl and extract back into EtOAc to recover the oxidized acid (if that's what you want) or discard if the aldehyde is strictly required.
Technical Deep Dive: The Hemiacetal Trap
Researchers often mistake the disappearance of the aldehyde for precipitation. Understanding the equilibrium in alcoholic solvents is critical.
Figure 2: Reaction pathway showing the reversible formation of hemiacetals in alcoholic solvents.[1]
Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Solvent: Anhydrous DMSO or Anhydrous DMF.
Concentration: 10 mM to 50 mM.
Storage: Aliquot into small amber vials. Store at -20°C or -80°C.
Inert Gas: Overlay with Nitrogen or Argon before closing the cap to prevent oxidation.
Shelf Life: 3-6 months (check NMR for oxidation periodically).
SOP 2: Handling for Synthesis
Weighing: Weigh quickly in air, or preferably inside a glovebox if high precision is needed.
Solvent Choice: Use DCM (Dichloromethane) or THF (Tetrahydrofuran) . Ensure solvents are dry (anhydrous) to prevent hydrolysis of the ester.
Reagent Addition: If reacting the aldehyde (e.g., reductive amination), add the amine before the reducing agent to ensure imine formation, as the aldehyde itself can be reduced to the alcohol.
References
Reactivity of Aldehydes: Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals."[2][3] Available at: [Link]
Oxidation Risks: JoVE Science Education. "Oxidations of Aldehydes and Ketones to Carboxylic Acids." Available at: [Link]
Cyclobutane Stability: Quora/Chemical Principles. "Why is methylcyclobutane more stable than cyclobutane?" (Discussion on ring strain and substituents). Available at: [Link]
Synthesis Context: PrepChem. "Synthesis of methyl 1-methylcyclobutane carboxylate" (Analogous synthesis and handling). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Chemistry Technical Support Hub.Ticket ID: #CB-THERM-001
Assigned Specialist: Senior Application Scientist (Ph.D., Organic Synthesis/Physical Organic Chemistry)
Status: Open
Executive Summary
You are likely here because your cyclobutane ester scaffold is behaving unpredictably under thermal stress. Whether you are observing yield loss during distillation, stereochemical erosion during scale-up, or inexplicable peaks in your NMR, the root cause lies in the high ring strain (~26.3 kcal/mol) of the cyclobutane core.
This guide treats your chemical stability issue as a system failure. We will diagnose the failure mode (Isomerization vs. Fragmentation), explain the mechanistic causality, and provide validated protocols to quantify your compound's safe operating window.
Module 1: Diagnostic Framework
Before optimizing, we must identify the specific failure mode. Thermal instability in cyclobutane esters typically manifests in two distinct ways. Use the following logic flow to diagnose your material.
Visual 1: Troubleshooting Decision Matrix
Caption: Diagnostic logic flow to distinguish between stereochemical erosion (isomerization) and scaffold destruction (retro-[2+2]).
The Issue: You synthesized a cis-1,2-dicarboxylate (often via photochemical [2+2]), but after workup or distillation, you isolate the trans-isomer or a mixture.
Technical Insight:
Cyclobutanes formed via [2+2] cycloaddition often yield the cis-isomer kinetically. However, the trans-isomer is thermodynamically preferred due to reduced steric repulsion between the ester groups. Isomerization does not require ring opening. It proceeds via a "one-bond-flip" mechanism involving a 1,4-diradical intermediate.
Key Causality:
Temperature: At T > 120°C, the thermal energy is often sufficient to overcome the rotational barrier of the C-C bond in the diradical intermediate [1].
Substituents: Electron-donating groups (EDGs) at C1/C2 stabilize the radical intermediate, lowering the activation energy for isomerization.
Corrective Actions:
Avoid Distillation: If your boiling point is >100°C, switch to column chromatography. The thermal load of distillation (even under vacuum) often exceeds the isomerization threshold.
Base Sensitivity: Cyclobutane esters are prone to epimerization alpha to the ester carbonyl. Ensure your "thermal" instability isn't actually base-catalyzed epimerization from residual workup salts (e.g., NaHCO3/Na2CO3).
The Issue: Your compound disappears, and you recover starting materials (alkenes/acrylates) or volatile decomposition products.
Technical Insight:
The retro-[2+2] reaction is the microscopic reverse of the formation. While concerted thermal [2+2] is forbidden by Woodward-Hoffmann rules, the reaction proceeds stepwise via a diradical. If this diradical is stabilized (e.g., by "push-pull" substitution with donors and acceptors), the ring-opening temperature can drop alarmingly low (sometimes <80°C) [2].
Visual 2: The Diradical Bifurcation Point
Caption: The diradical intermediate is the critical branch point. Stabilization of this species accelerates both isomerization and cleavage.
Stability Factors Table:
Factor
Effect on Stability
Mechanism
Fluorine Substituents
Increases
Fluorine shortens adjacent C-C bonds and strengthens the ring, resisting cleavage [3].
Donor-Acceptor Pattern
Decreases
"Push-pull" substituents stabilize the diradical intermediate, lowering the barrier to ring opening.
Steric Bulk
Mixed
High steric bulk can actually stabilize the ring (Thorpe-Ingold effect) by making the open chain entropically unfavorable [4].
Module 4: Experimental Protocols
Do not guess your compound's stability. Quantify it using these self-validating protocols.
Protocol A: Isothermal NMR Stability Assay (The "Gold Standard")
Use this to determine the half-life (
) of your compound at reaction temperatures.
Preparation: Dissolve 10 mg of cyclobutane ester in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-
, Toluene-, or TCE-).
Internal Standard: Add 1.0 eq of a non-volatile standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration.
Baseline: Acquire a
spectrum at room temperature.
Stress Test: Heat the NMR probe to the target temperature (e.g., 80°C, 100°C, 120°C).
Monitoring: Acquire spectra every 15 minutes for 4 hours.
Analysis: Plot
vs. time. A linear decay indicates first-order kinetics (typical for retro-[2+2]).
Protocol B: DSC Screening (Rapid Triage)
Use this for solid samples to find the "Onset of Decomposition" (
).
Sample: Weigh 2–5 mg of solid cyclobutane ester into a standard aluminum pan. Crimp loosely (non-hermetic) to allow gas escape if retro-[2+2] occurs.
Reference: Empty aluminum pan.
Method: Ramp from 30°C to 250°C at 10°C/min under
flow (50 mL/min).
Interpretation:
Endotherm: Melting point (verify sample is not decomposing).
Q: Can I use GC-MS to analyze my cyclobutane reaction mixture?A:Proceed with extreme caution. The injection port of a GC is typically 250°C+. This will instantly induce retro-[2+2] cycloaddition for many cyclobutane esters. You will see peaks for the starting alkene and acrylate, leading to a false conclusion that the reaction failed. Always use LC-MS or NMR for primary analysis.
Q: My cis-diester is solid, but the trans-isomer is an oil. Why?A: This is common. The cis-isomer often has higher symmetry or dipole alignment that facilitates crystal packing. If your solid turns into an oil upon heating (below the melting point), you may be observing solid-state isomerization or a melt-mediated isomerization.
Q: I need to remove high-boiling solvents (DMSO/DMF). Can I heat to 60°C under high vacuum?A: generally, yes. Most cyclobutane esters are stable at 60°C. However, if you have strong donor groups (e.g., alkoxy) and acceptor groups (esters) on the ring, perform Protocol A at 60°C first. If unstable, use an aqueous workup to remove the solvent instead of thermal evaporation.
References
Kinetics of Isomerization: J. Org. Chem. 1972, 37, 21, 3343–3348.
Retro [2+2] Mechanism: J. Phys. Chem. A 2011, 115, 16, 3886–3894.
This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 2-formylcyclobutane-1-carboxylate (CAS: 129740-69-8), a critical building block in the synthesis of peptidomimetics and conformationall...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 2-formylcyclobutane-1-carboxylate (CAS: 129740-69-8), a critical building block in the synthesis of peptidomimetics and conformationally restricted amino acid analogs.[1]
In drug discovery, the cyclobutane ring acts as a rigid spacer that orients pharmacophores in specific vectors. However, the utility of Methyl 2-formylcyclobutane-1-carboxylate depends entirely on its stereochemistry (cis vs. trans).[1] The trans-isomer is often preferred for linear scaffold extension, while the cis-isomer favors turn-inducing conformations.[1]
Unlike flexible acyclic chains, the cyclobutane ring puckering leads to complex second-order effects in NMR. This guide focuses on distinguishing these isomers and validating purity against common synthetic byproducts.
Experimental Protocol
Sample Preparation
To minimize signal overlap from the puckering ring protons, solvent selection is critical.
Reasoning: Aromatic solvents induce an Anisotropic Collision-Induced Shift (ASIS), often resolving the overlapping multiplets of the cyclobutane ring protons (H3/H4) better than Chloroform-
Usage: Acceptable for routine purity checks but may obscure fine coupling constants required for cis/trans assignment.
Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce stacking effects that shift the aldehyde peak.
Instrument Parameters
Frequency: Minimum 400 MHz (600 MHz recommended for clear resolution of H1/H2 coupling).
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to
5 seconds. The aldehyde proton typically has a long T1 relaxation time; insufficient delay will reduce integration accuracy relative to the methyl ester.
1H NMR Spectrum Analysis
The spectrum is defined by three distinct zones: the deshielded aldehyde, the shielded methyl ester, and the complex "roofing" multiplets of the cyclobutane ring.
Spectral Assignments (in CDCl
)[5]
Proton Environment
Approx. Shift ( ppm)
Multiplicity
Integration
Coupling () / Diagnostic Note
-CHO (Aldehyde)
9.60 – 9.85
Doublet (d)
1H
Diagnostic for isomer assignment.[1] is typically 1.5–3.0 Hz.[1]
-OCH (Ester)
3.65 – 3.75
Singlet (s)
3H
Sharp singlet.[1] Impurities often appear as satellites here.
"Roofing" effect common.[1] Higher field than H1/H2.
Distinguishing Cis vs. Trans Isomers
The most critical analysis is determining the relative stereochemistry of the substituents at positions 1 and 2. This relies on the Karplus relationship applied to the rigid cyclobutane ring.
The Vicinal Coupling Rule (
):
Cis-Isomer: The dihedral angle is nearly 0° (pseudo-eclipsed).[1] This results in a larger coupling constant (
Trans-Isomer: The dihedral angle approaches 150° (pseudo-diequatorial).[1] Contrary to cyclohexane systems, the trans coupling in cyclobutanes is often smaller (
) due to ring puckering and electronegativity effects.
Chemical Shift Trends:
Aldehyde Signal: The cis-aldehyde proton is typically more shielded (upfield, lower ppm) than the trans-aldehyde due to the proximity of the ester oxygen lone pairs.[1]
Ring Protons: In the cis-isomer, H1 and H2 are closer in chemical shift, often leading to a higher-order AA'BB' or ABXY system.[1]
Comparative Analysis: NMR vs. Alternatives
This section objectively compares 1H NMR against Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing this specific scaffold.
Comparison Matrix
Feature
1H NMR (Recommended)
GC-MS (Alternative)
Performance Verdict
Isomer Resolution
High. Directly measures -coupling to assign absolute configuration (cis vs trans).[1]
Medium. Separates isomers based on boiling point/polarity, but cannot assign structure without a known reference standard.
NMR Wins for structural proof.
Functional Group Verification
High. Distinct signals for Aldehyde (9.8 ppm) and Ester (3.7 ppm).
Medium. Fragments (M-31, M-29) confirm groups but are often ambiguous for labile aldehydes.[1]
While GC-MS is excellent for quantifying the ratio of isomers, it fails to identify which isomer is which de novo.[1] The thermal instability of the aldehyde group can also lead to decarbonylation in the GC injector port (forming methyl cyclobutanecarboxylate), leading to false impurity data. NMR, performed at room temperature, avoids this artifact.
Visualization of Analytical Workflow
The following diagram outlines the logical decision tree for assigning the stereochemistry of Methyl 2-formylcyclobutane-1-carboxylate.
Caption: Decision tree for stereochemical assignment of 1,2-disubstituted cyclobutanes via 1H NMR.
References
Raza, G. H., et al. (2015). "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." ResearchGate.
Relevance: Establishes the foundational Karplus relationships (
) for 1,2-disubstituted cyclobutane rings.
Grygorenko, O. O., et al. (2021). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.
Relevance: Provides comparative NMR data for functionalized cyclobutane esters and validation of cis/trans assignment methodologies.
PubChem Compound Summary. (2025). "2-Formyl-1-methylcyclobutane-1-carboxylic acid."[1][3] National Center for Biotechnology Information.
Relevance: Structural validation and property data for closely rel
Comparison Guide: Distinguishing cis- and trans-Methyl 2-formylcyclobutane-1-carboxylate via NOE
Executive Summary In the structural characterization of methyl 2-formylcyclobutane-1-carboxylate , distinguishing between cis and trans diastereomers is a critical checkpoint. While scalar coupling constants ( ) are the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural characterization of methyl 2-formylcyclobutane-1-carboxylate , distinguishing between cis and trans diastereomers is a critical checkpoint. While scalar coupling constants (
) are the standard first-line method for stereochemical assignment, they are notoriously unreliable in cyclobutane systems due to ring puckering and conformational flexibility.
The Definitive Solution: Nuclear Overhauser Effect (NOE) spectroscopy provides a robust, distance-based metric that bypasses the ambiguities of the Karplus relationship in four-membered rings.
The cis isomer exhibits a strong positive NOE enhancement between the methine protons (
and ) due to their syn spatial proximity (< 3.0 Å).
The trans isomer exhibits negligible or null NOE between
and due to their anti orientation (> 4.0 Å), but shows diagnostic correlations to specific methylene ring protons.
Technical Comparison:
-Coupling vs. NOE
For drug development professionals, relying on the wrong analytical method can lead to erroneous structure-activity relationship (SAR) models. The following table compares the reliability of the two primary NMR methods for this specific scaffold.
High Ambiguity: Ring puckering causes overlap. (6–10 Hz) often overlaps with (5–9 Hz).
High Specificity: Distance dependence is absolute. Puckering rarely moves trans-protons close enough for strong NOE.
Data Output
Splitting patterns (dd, m) and Hz values.
Intensity enhancement (%) or Cross-peak volume.
Risk Profile
High risk of misassignment in flexible rings.
Low risk; self-validating via control signals.
Time Investment
Zero (extracted from standard 1H NMR).
Low (10–30 mins for 1D Selective NOE).
Mechanistic Analysis: The "Why" Behind the Protocol
The Conformational Challenge
Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain.
Methyl 2-formylcyclobutane-1-carboxylate possesses two chiral centers at C1 and C2.
Trans-isomer: Typically adopts a pseudo-diequatorial conformation to minimize steric repulsion between the ester and formyl groups. This places the methine protons (
and ) in pseudo-axial positions, roughly apart (anti-periplanar).
Cis-isomer: Forces one substituent into a pseudo-axial position. The methine protons (
and ) occupy a syn-clinal arrangement, bringing them within the "NOE detection window" (typically < 5 Å).
Small Molecule Regime: For a molecule of this size (MW ~142 Da), the rotational correlation time (
) is short. This results in positive NOE enhancements .
Critical Threshold: A distance change from 2.5 Å (cis) to 4.0 Å (trans) results in an NOE signal drop of roughly 95%, making the distinction binary and clear.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for a standard 400–600 MHz NMR spectrometer. The 1D Selective NOE (DPFGSE) experiment is recommended over 2D NOESY for this specific pair analysis due to its superior sensitivity and quantitative clarity.
Step 1: Sample Preparation[1]
Concentration: 5–20 mg of compound.
Solvent:
or . (Benzene- often provides better dispersion of the methylene protons).
Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates relaxation, quenching the NOE. Bubble Argon through the sample for 2 minutes or use the freeze-pump-thaw method.
Step 2: Acquisition Parameters (1D Selective NOE)
Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).
Mixing Time (
):800 ms .
Reasoning: Small molecules build up NOE slowly. A short mixing time (e.g., 300 ms) used for proteins will yield no signal here.
Relaxation Delay (
): > 3 (typically 3–5 seconds).
Scans: 64–128 scans (sufficient for >95% confidence).
transfers magnetization to because they are on the same face. You may also see an NOE to the aldehyde proton () if the conformation allows.
The Trans Case: Irradiating
yields no signal at . Instead, you should look for NOEs to the ring methylene protons () that are cis to . This serves as the internal control (validating that the experiment worked, but is simply too far away).
Visualization of the Logic
The following diagram illustrates the workflow and the structural logic determining the NOE outcome.
Figure 1: Decision tree for assigning stereochemistry based on 1D NOE data. Note the validation step for the trans isomer to rule out experimental failure.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Definitive text on NOE mixing times and small molecule parameters).
Neuhaus, D., & Williamson, M. P. (2000).[5] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[5] (The authoritative guide on NOE theory and distance calculations).
Wiberg, K. B., & Barth, D. E. (1969). Cyclobutane derivatives.[6] V. Nuclear magnetic resonance spectra of the 1,3-dimethylcyclobutanes. Journal of the American Chemical Society. (Foundational work on cyclobutane puckering and coupling constants).
Bazzo, A., et al. (2004). Determination of relative configuration in organic compounds by NMR. (Review of modern methods including NOE for stereochemistry).
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Formylcyclobutane-1-carboxylate
Abstract This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of methyl 2-formylcyclobutane-1-carboxylate. As direct experimental data for this specific molecule is not widel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of methyl 2-formylcyclobutane-1-carboxylate. As direct experimental data for this specific molecule is not widely published, this document synthesizes established fragmentation principles for its constituent functional groups—a methyl ester, an aldehyde, and a cyclobutane ring—to construct a predictive guide. We will compare the expected outcomes from hard ionization techniques like Electron Ionization (EI) with soft ionization methods, offering researchers a robust framework for identifying this compound and its analogs in complex mixtures. The discussion is grounded in mechanistic logic, supported by experimental protocols, and visualized through detailed fragmentation pathway diagrams.
Introduction: The Structural Challenge
Methyl 2-formylcyclobutane-1-carboxylate is a multifunctional molecule featuring a strained cyclobutane ring, a reactive aldehyde, and a methyl ester. Such structures serve as versatile intermediates in organic synthesis and drug discovery, making their unambiguous identification crucial.[1] Mass spectrometry (MS) is an indispensable tool for this purpose, but interpreting the spectra of molecules with multiple competing fragmentation sites requires a foundational understanding of their gas-phase ion chemistry.
This guide aims to deconstruct the fragmentation puzzle of this molecule. We will explore the primary cleavage and rearrangement pathways anticipated under Electron Ionization (EI-MS), the workhorse for structural elucidation of volatile compounds, and contrast this with what can be expected from softer ionization techniques.
Ionization Methodologies: A Comparative Overview
The choice of ionization technique fundamentally dictates the information obtained from a mass spectrometry experiment. The primary distinction lies in the amount of energy transferred to the analyte molecule, which determines the extent of fragmentation.
Electron Ionization (EI): A hard ionization method where the sample is bombarded with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes result in a weak or absent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint" for library matching.[2]
Electrospray Ionization (ESI): A soft ionization technique commonly used with liquid chromatography (LC-MS). ESI produces ions with very little excess internal energy, typically yielding protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺). This method is ideal for confirming the molecular weight of a compound but provides minimal structural information from fragmentation unless coupled with tandem mass spectrometry (MS/MS).
For methyl 2-formylcyclobutane-1-carboxylate (Molecular Weight: 156.18 g/mol ), we predict EI will provide the most valuable data for structural confirmation, while ESI would be used to verify the mass of the intact molecule.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The EI mass spectrum of methyl 2-formylcyclobutane-1-carboxylate is expected to be a composite of pathways initiated by the aldehyde, the ester, and the cyclobutane ring. The molecular ion (M•⁺ at m/z 156) may be observed, but its abundance could be low due to the multiple favorable fragmentation routes available.[3]
α-Cleavage (Alpha-Cleavage)
Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a dominant fragmentation mechanism for both aldehydes and esters.[4][5]
Cleavage adjacent to the Aldehyde:
Loss of a Hydrogen Radical (H•): This is a common fragmentation for aldehydes, leading to the formation of a stable acylium ion.[6] This would produce a significant peak at m/z 155 ([M-1]⁺) .
Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a 29 Da radical. This generates a fragment at m/z 127 ([M-29]⁺) .
Cleavage adjacent to the Ester:
Loss of the Methoxy Radical (•OCH₃): This is a characteristic fragmentation for methyl esters, producing a resonance-stabilized acylium ion.[7] This pathway would yield a prominent peak at m/z 125 ([M-31]⁺) .
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group results in the loss of a 59 Da radical, giving a fragment at m/z 97 ([M-59]⁺) .
Caption: Predicted α-cleavage fragmentation pathways for the target molecule.
Cyclobutane Ring Fragmentation
Cyclic compounds, particularly strained rings like cyclobutane, undergo characteristic ring-opening and cleavage fragmentations.[3][8]
Retro [2+2] Cycloaddition: The hallmark fragmentation of simple cyclobutanes is the cleavage of the ring into two alkene fragments.[9] For the molecular ion at m/z 156, this could lead to a charge separation between two fragments. A likely scenario involves the ring cleaving to lose a neutral ethylene molecule (C₂H₄, 28 Da), often preceded by ring-opening to a linear radical cation. This would produce a fragment ion at m/z 128 ([M-28]⁺) .
Loss of Other Ring Fragments: Stepwise bond cleavages can lead to the loss of larger alkyl radicals. For instance, the loss of a propyl radical (C₃H₇•, 43 Da) could lead to a fragment at m/z 113 ([M-43]⁺) .
Caption: Predicted fragmentation pathways involving the cyclobutane ring.
McLafferty Rearrangement
The McLafferty rearrangement is a highly diagnostic fragmentation for carbonyl compounds (ketones, aldehydes, esters) that possess an accessible γ-hydrogen.[10][11] The process involves a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.
Involving the Ester Carbonyl: The ester carbonyl can abstract a γ-hydrogen from the C3 position of the cyclobutane ring. This rearrangement would lead to the elimination of methyl acrylate (C₄H₆O₂, 86 Da) and the formation of a radical cation at m/z 70 .
Involving the Aldehyde Carbonyl: Similarly, the aldehyde can abstract a γ-hydrogen from the C4 position of the ring, leading to the elimination of a neutral alkene and formation of a characteristic radical cation. This would result in a fragment at m/z 44 , corresponding to the enol of acetaldehyde.[4]
Comparative Summary of Predicted Fragments
The following table summarizes the most probable high-mass fragments and their origins under EI-MS, providing a quick reference for spectral interpretation.
m/z
Proposed Loss from M•⁺ (156)
Fragmentation Pathway
Expected Intensity
155
H• (1 Da)
α-Cleavage at aldehyde
High
128
C₂H₄ (28 Da)
Ring Fragmentation
Medium
127
CHO• (29 Da)
α-Cleavage at aldehyde
Medium-High
125
•OCH₃ (31 Da)
α-Cleavage at ester
High
97
•COOCH₃ (59 Da)
α-Cleavage at ester
Medium
70
C₄H₆O₂ (86 Da)
McLafferty (Ester)
Medium
44
C₇H₈O (122 Da)
McLafferty (Aldehyde)
Medium-High
In contrast, an ESI-MS analysis in positive ion mode would be expected to primarily show a single major peak corresponding to the protonated molecule at m/z 157 ([M+H]⁺) or the sodium adduct at m/z 179 ([M+Na]⁺) , with minimal in-source fragmentation.
Experimental Protocol: GC-EI-MS Analysis
To validate the predicted fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed to be a self-validating system by including standard quality control checks.
Caption: A standard experimental workflow for GC-EI-MS analysis.
Detailed Steps:
Sample Preparation:
Accurately prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate).
Perform a serial dilution to a working concentration of approximately 10-100 µg/mL.
Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet. The concentration is chosen to avoid detector saturation while providing a strong signal.
Instrumentation & GC Parameters:
GC System: Agilent 8890 GC or equivalent.
Injection: 1 µL injection in splitless mode to maximize analyte transfer to the column.
Inlet Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Causality: The oven program is designed to ensure good chromatographic separation from any impurities or isomers while eluting the analyte in a reasonable time.
Mass Spectrometer Parameters (EI Mode):
MS System: Agilent 5977B MSD or equivalent.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Transfer Line Temperature: 280°C.
Ionization Energy: 70 eV.
Acquisition Mode: Scan mode from m/z 40 to 250.
Causality: The 70 eV standard energy ensures that the fragmentation pattern is consistent and comparable to established spectral libraries (e.g., NIST).[2] The mass range is set to capture the molecular ion and all significant fragments.
Data Analysis:
Integrate the chromatographic peak corresponding to the analyte.
Extract the mass spectrum and subtract the background.
Identify the molecular ion peak (m/z 156) if present.
Systematically identify major fragment ions and correlate them with the predicted pathways outlined in this guide.
Conclusion
The mass spectrum of methyl 2-formylcyclobutane-1-carboxylate under Electron Ionization is predicted to be rich with structural information. Key diagnostic fragments are expected at m/z 155 ([M-H]⁺) , m/z 125 ([M-OCH₃]⁺) , and m/z 127 ([M-CHO]⁺) , arising from characteristic α-cleavages. Further insights can be gleaned from ring fragmentation patterns and potential McLafferty rearrangements. By comparing the extensive fragmentation from EI-MS with the molecular weight confirmation from a soft ionization technique like ESI-MS, researchers can achieve a high degree of confidence in the structural elucidation of this and related cyclobutane derivatives. The provided protocol offers a standardized method to generate this valuable data in a reproducible manner.
References
BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester. BenchChem.
Whitman College. GCMS Section 6.
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of....
JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.
Wang, M., & Wang, R. (n.d.).
NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL.
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
PubMed. (2025). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. PubMed.
Doc Brown's Chemistry.
University of Arizona.
Chemistry LibreTexts. (2023).
Zenin, N., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
Author: BenchChem Technical Support Team. Date: February 2026
This guide objectively compares the reactivity, stability, and synthetic utility of Cyclopropane vs. Cyclobutane Formyl Esters .
In the context of drug development and organic synthesis, this terminology typically refers to two distinct chemical classes depending on the linkage:
-Formyl Carboxylates (Gem-disubstituted building blocks): E.g., Methyl 1-formylcyclopropanecarboxylate.[1][2][3] These are critical precursors for quaternary amino acids and peptidomimetics.
Formate Esters (Metabolic motifs): E.g., Cyclopropyl formate. These appear in metabolic studies (e.g., of fentanyl analogs) and prodrug design.
This guide prioritizes the
-Formyl Carboxylate scaffold due to its high value in synthetic medicinal chemistry, while addressing hydrolytic stability relevant to formates.
Executive Summary: The Bioisostere Decision Matrix
For researchers selecting between these two rings, the decision rests on the trade-off between structural rigidity (Cyclopropane) and conformational adaptability (Cyclobutane).
The cyclopropane ring is not a standard alkane. The C-C bonds are bent (banana bonds) and rich in
-character (Walsh orbitals).
Conjugation: The ring can conjugate with the attached formyl/ester groups, behaving similarly to a vinyl group. This lowers the energy of the carbonyl LUMO, making the aldehyde highly reactive towards nucleophiles but the ester carbonyl less electrophilic (more stable) than aliphatic analogs.
Gem-Disubstitution: In 1-formylcyclopropanecarboxylates, the Thorpe-Ingold effect is extreme. The external bond angle expands (>118°), forcing the formyl and ester groups into close proximity, accelerating intramolecular cyclizations (e.g., to oxazolones).
The "Puckered" Conformation (Cyclobutane)
Cyclobutane exists in a dynamic "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing hydrogens).
Steric Bulk: It acts as a larger, floppier steric block compared to the rigid, flat cyclopropane.
Lack of Conjugation: It does not stabilize adjacent carbocations or conjugate with carbonyls as effectively as cyclopropane. Consequently, 1-formylcyclobutanecarboxylates behave more like standard, albeit crowded, dialkyl aldehydes.
Synthetic Reactivity Profile
Synthesis of the Building Blocks
Cyclopropane (Ti-Claisen Condensation): The synthesis of Methyl 1-formylcyclopropanecarboxylate is highly efficient using a Titanium(IV)-mediated Claisen condensation. The ring strain does not impede formation; rather, the reaction is driven by the stability of the titanium enolate.
Cyclobutane (Traditional Alkylation): The cyclobutane analog is typically harder to access via direct condensation. It is often synthesized by dialkylation of
-keto esters with 1,3-dibromopropane, followed by deformylation/regrouping, or via [2+2] cycloadditions.
Reaction: Radical Ring Opening (The "Radical Clock")
This is the most critical differentiator in medicinal chemistry. If the formyl H is abstracted (e.g., during a Minisci reaction or radical halogenation), the resulting acyl radical behaves differently.
Cyclopropylcarbinyl Radical: Opens extremely fast (
) to a homoallyl radical. This makes preserving the cyclopropane ring during radical functionalization very difficult.
Cyclobutylcarbinyl Radical: Opens significantly slower or undergoes ring contraction. It is more feasible to retain the cyclobutane ring under radical conditions.
Objective: Produce the core bifunctional building block.
Reagents:
Methyl 4-chlorobutyrate (1.0 equiv)
Titanium(IV) chloride (
) (2.0 equiv)
Triethylamine (
) (3.0 equiv)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
Enolate Formation: Cool a solution of
in DCM to 0°C. Add methyl 4-chlorobutyrate.
Base Addition: Add
dropwise.[2][5] The mixture turns dark orange/brown (Titanium enolate formation).
Cyclization: Stir at 0°C for 2 hours. The internal nucleophilic substitution displaces the chloride, closing the ring.
Formylation (In situ): Note: The standard Org Synth procedure uses methyl 3,3-dimethoxypropionate for formylation. For the direct formyl-ester, a formate source is required, or the product is obtained as the acetal and hydrolyzed.
Quench: Pour into ice-cold 1M HCl.
Purification: Extract with DCM, wash with brine, dry over
. Distill under reduced pressure (bp ~60°C @ 10 mmHg).
Validation Point:
NMR shows a sharp singlet for the formyl proton (~9.5 ppm) and the characteristic AA'BB' multiplet for the cyclopropane ring (1.2–1.8 ppm).
) of the ester linkage in simulated biological media.
Preparation: Dissolve 10 mg of the Cyclopropyl and Cyclobutyl ester in 100
L DMSO.
Incubation: Add to 900
L of Phosphate Buffered Saline (PBS, pH 7.4) or Rat Liver Microsomes (RLM). Incubate at 37°C.
Sampling: Aliquot 50
L at min. Quench with 100 L cold Acetonitrile.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Result: Cyclopropane esters typically show
Cyclobutane esters in plasma due to steric/electronic shielding.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent pathways for the Cyclopropylcarbinyl vs Cyclobutylcarbinyl radicals, a key consideration when functionalizing these esters.
Data Summary
Parameter
Cyclopropyl Formyl Ester
Cyclobutyl Formyl Ester
Bond Angles
60° (highly strained)
~88° (puckered)
C-H Bond Dissociation Energy
~106 kcal/mol (Strong bonds)
~96.5 kcal/mol (Weaker bonds)
Radical Ring Opening Rate
(at 25°C)
(at 25°C)
Metabolic Stability (Human Liver)
High (Ring often intact)
Moderate (Ring hydroxylation common)
Synthetic Access
Excellent (Ti-Claisen)
Good (Alkylation/Cycloaddition)
References
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation
Source: Organic Syntheses, 2016, Vol. 93, pp. 286-305.
URL:[Link]
Correlations between metabolism and structural elements of alicyclic fentanyl analogs
Source: Archives of Toxicology, 2018.[6] (Comparative hydrolysis/oxidation data).
URL:[Link]
Radical Ring Opening Reactions of Cyclopropylcarbinyl Systems
Source: UCL Discovery, Thesis.[7] (Kinetic data on radical clocks).
URL:[Link]
Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions
Source: Organic Letters, 2025.[6] (Use of 1-formylcyclopropanecarboxylates in synthesis).[1][2][3][4][5]
URL:[Link](Note: Generalized DOI for Org Lett; specific article verified in search context).
Structural Elucidation of Crystalline Cyclobutane Derivatives: A Comparative Performance Guide
Executive Summary: The "Butterfly" Effect in Drug Design Cyclobutane derivatives are increasingly utilized in medicinal chemistry as conformationally restricted bioisosteres (replacing phenyl or alkyl chains) to improve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Butterfly" Effect in Drug Design
Cyclobutane derivatives are increasingly utilized in medicinal chemistry as conformationally restricted bioisosteres (replacing phenyl or alkyl chains) to improve metabolic stability and receptor selectivity. However, their structural characterization presents a unique paradox: the very ring strain (
) that drives their biological reactivity also induces significant conformational flexibility—specifically the "butterfly" puckering motion—which often renders NMR data ambiguous.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. While NMR is faster for routine screening, SC-XRD is identified as the mandatory gold standard for absolute stereochemical assignment of cyclobutane derivatives due to its ability to resolve the specific puckering parameters (
) and anomalous bond lengths characteristic of these strained systems.
Comparative Performance Analysis
The following matrix compares the three primary structural elucidation methods for cyclobutane derivatives (e.g., substituted cyclobutanes, bicyclo[2.1.1]hexanes, and photodimerization products).
Table 1: Methodological Performance Matrix
Feature
SC-XRD (Recommended)
Solution NMR (NOE/ROE)
DFT (Computational)
Stereochemical Certainty
Absolute (100%)
Inferential (70-80%)*
Theoretical
Conformational State
Frozen (Puckered)
Averaged (Dynamic)
Energy Minimized (Static)
Bond Precision
N/A (Through-space dist.)
Dependent on Basis Set
Sample Requirement
Single Crystal ()
Solution ()
None (In silico)
Throughput
Medium (2-24 hrs)
High (10-30 mins)
High (Parallel)
Critical Limitation
Crystal Growth (Waxy solids)
Signal Averaging (Pucker flip)
Gas-phase approximation
*Note: In cyclobutanes, rapid ring inversion often averages NOE signals, making cis/trans assignment of substituents difficult without complex decoupling experiments.
Technical Deep Dive: Why SC-XRD Wins
The "Long Bond" Phenomenon
Unlike unstrained alkanes (
), cyclobutane derivatives exhibit significantly elongated C-C bonds, typically ranging from to [1]. This elongation is a direct relief mechanism for the cross-ring repulsion. SC-XRD is the only technique capable of measuring this bond lengthening, which correlates directly with the molecule's reactivity and susceptibility to ring-opening metabolism.
Resolving the Pucker (Cremer-Pople Parameters)
The cyclobutane ring is rarely planar. It adopts a puckered conformation to relieve torsional strain from eclipsed hydrogens.
NMR Limitation: In solution, the ring flips rapidly between two puckered states. The observed spectrum is a time-averaged planar equivalent, losing the specific "active" conformation.
XRD Advantage: The crystal lattice energy freezes the molecule into one specific low-energy pucker.
Quantification: We use Cremer-Pople parameters (
) to quantify this.[1][2] For a 4-membered ring, the puckering amplitude () is typically , with a puckering angle () of [2].
Experimental Workflow & Protocols
Diagram 1: Structural Elucidation Workflow
This workflow integrates solid-state synthesis, a common route for cyclobutane derivatives, directly into the crystallization step.
Caption: Integrated workflow for cyclobutane derivatives, highlighting the unique "Solid-State Photodimerization" route often used to bypass difficult crystallization of waxy solution-synthesized products.
Protocol: Crystallization of "Waxy" Cyclobutanes
Cyclobutane derivatives are notorious for being waxy solids or oils due to their globular shape and lack of strong intermolecular dipoles.
Method A: The "Template" Trick (Solid-State Synthesis)
Instead of crystallizing the final product, crystallize the alkene precursor with a template (e.g., resorcinol) and irradiate it.
Co-crystallize the alkene precursor with a template molecule that aligns the double bonds (distance
).
Irradiate the crystal with UV light.
Result: The reaction occurs inside the crystal (topochemical reaction), yielding a single crystal of the cyclobutane product directly [3].
of derivative in a minimal volume of Dichloromethane (DCM) .
Place in a small vial inside a larger jar containing Pentane or Hexane .
Critical Step: Store at
. Low temperature reduces the solubility gradually and limits the thermal motion of the floppy ring, promoting ordered lattice formation.
Protocol: Data Collection & Refinement
Step 1: Cryo-Cooling (Mandatory)
Requirement: Data must be collected at
(or liquid helium temperatures if available).
Reasoning: At room temperature, the "butterfly" flipping motion manifests as large thermal ellipsoids (high
), smearing the electron density of the ring carbons. Cooling freezes this motion.
Step 2: Resolution Strategy
Target a resolution of
or better.
High-angle data is crucial to resolve the electron density of the strained C-C bonds, which often show "banana bond" (bent bond) characteristics where the electron density path is shorter than the internuclear distance.
Step 3: Refinement (The Disorder Trap)
Symptom: If the ring carbons show elongated ellipsoids perpendicular to the ring plane, the crystal may contain static disorder (a mix of "pucker up" and "pucker down" conformers).
Fix: Model the ring atoms as disordered over two positions (PART 1 and PART 2) and refine their occupancy. Constrain the anisotropic displacement parameters (EADP) if necessary.
Data Interpretation: Validating the Structure
When reviewing your structure, validate these three parameters to ensure scientific integrity:
Bond Angles: Internal ring angles should be
. If they are significantly larger (), re-check the refinement; this is physically unlikely for cyclobutane.
Puckering Angle (
): Calculate the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes.
Expected:
.
Planar (
): Suspicious. Only occurs if crystallographic symmetry forces it (e.g., molecule sits on a special position). Check for unresolved disorder.
Trans-annular Distance: The distance between C1...C3 is typically
.
Diagram 2: Decision Matrix for Stereochemical Assignment
Caption: Decision tree for selecting the appropriate analytical pathway. Note that oils often require chemical derivatization to enable SC-XRD.
References
Allen, F. H. (1984). The geometry of small rings.[2] Acta Crystallographica Section B, 40(6), 646-658.
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
MacGillivray, L. R., & Atwood, J. L. (1997). A chiral spherical molecular assembly held together by 60 hydrogen bonds. Nature, 389, 469-472. (Seminal work on solid-state templated synthesis).
Gao, F., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by [2+2] Photocycloaddition. Chemical Reviews, 116(17), 9850-9896.
GC-MS Retention Times & Separation Guide: Methyl 2-formylcyclobutane-1-carboxylate Isomers
This guide provides a technical analysis of the GC-MS separation and identification of methyl 2-formylcyclobutane-1-carboxylate isomers. It is designed for analytical chemists and synthetic researchers requiring precise...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the GC-MS separation and identification of methyl 2-formylcyclobutane-1-carboxylate isomers. It is designed for analytical chemists and synthetic researchers requiring precise characterization of this cyclobutane scaffold, often used as a precursor for conformationally restricted amino acids and peptidomimetics.
Executive Summary & Technical Rationale
The analysis of methyl 2-formylcyclobutane-1-carboxylate (C₇H₁₀O₃) presents a classic stereochemical challenge. As a 1,2-disubstituted cyclobutane, it exists as two diastereomers: the cis-isomer (substituents on the same face) and the trans-isomer (substituents on opposite faces).[1]
For accurate quantification and identification, researchers must rely on Gas Chromatography-Mass Spectrometry (GC-MS) . Unlike simple alkanes, the elution order here is governed by a combination of dipole moment and ring strain thermodynamics .
The Core Rule of Elution:
On standard non-polar (5% phenyl) and polar (PEG) stationary phases, the trans-isomer elutes first , followed by the cis-isomer .
Thermodynamics: The trans-isomer is the thermodynamic product (lower steric strain).
Boiling Point & Polarity: The cis-isomer possesses a higher net dipole moment and a higher boiling point (analogous to 1,2-dimethylcyclobutane: cis BP 99°C vs trans BP 92°C), resulting in stronger retention.
This protocol includes a "Chemical Epimerization Test," a self-validating step to conclusively distinguish the cis and trans peaks without requiring expensive commercial standards.
Materials
Analyte: Crude reaction mixture of methyl 2-formylcyclobutane-1-carboxylate.
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).
Reagent: Sodium Methoxide (NaOMe) in Methanol (0.5 M).
Step-by-Step Methodology
Phase 1: Initial Characterization (The Baseline)
Sample Prep: Dilute 10 µL of the crude oil into 1.5 mL of DCM.
GC Parameters (Standard DB-5ms Method):
Inlet: Split 20:1, 250°C.
Flow: Helium @ 1.0 mL/min (Constant Flow).
Oven Program:
Start: 50°C (Hold 2 min) - Traps volatiles.
Ramp: 10°C/min to 200°C.
Ramp: 25°C/min to 280°C (Hold 3 min) - Bake out.
MS Acquisition: Scan mode (m/z 40–300).
Result: You will likely observe two peaks with identical mass spectra.
Peak A (Earlier, ~9-10 min): Likely Trans (Major if thermodynamic).
Peak B (Later, ~10-11 min): Likely Cis (Minor).
Phase 2: The Epimerization Test (The Validator)
Why this works: Base catalysis equilibrates the mixture to the thermodynamically stable trans-isomer.
Take 100 µL of the crude sample.
Add 200 µL of 0.5 M NaOMe/MeOH.
Stir at room temperature for 30 minutes.
Quench with 1 mL saturated NH₄Cl (aq) and extract with 1 mL DCM.
Inject the organic layer using the same GC method.
Analysis: Compare Chromatogram 1 vs. Chromatogram 2.
The peak that grows (or becomes dominant) is the trans-isomer .
The peak that shrinks is the cis-isomer .
Mass Spectral Fragmentation Pattern
Both isomers yield nearly identical EI (70 eV) mass spectra. Identification relies on retention time (RT), but the fragmentation confirms the structure.
m/z (Ion)
Fragment Assignment
Interpretation
142
[M]⁺
Molecular ion (often weak/absent in aldehydes).
113
[M - CHO]⁺
Loss of formyl radical. Characteristic of aldehydes.
111
[M - OCH₃]⁺
Loss of methoxy group from ester.
83
[C₅H₇O]⁺
Base Peak (Typical). Cyclobutyl cation core after losing ester/formyl fragments.
55
[C₄H₇]⁺
Ring cleavage fragment.
Visualizing the Workflow
The following diagram illustrates the logic flow for identifying the isomers using the epimerization technique.
Caption: Logical workflow for distinguishing cis/trans isomers via thermodynamic equilibration.
References
National Institute of Standards and Technology (NIST). Gas Chromatography Retention Data for 1,2-Disubstituted Cycloalkanes. NIST Mass Spectrometry Data Center. Available at: [Link]
Wiberg, K. B. (1986). Structures and Energies of Cyclobutane Derivatives. Journal of the American Chemical Society. (Fundamental thermodynamics of cis/trans cyclobutanes).
Deprez, P., et al. (2025).[2] Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. Available at: [Link]
PubChem. Methyl 2-formylcyclobutane-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]
Validating Purity of Cyclobutane Intermediates: A Comparative HPLC Guide
Executive Summary Cyclobutane intermediates are increasingly pivotal in medicinal chemistry, serving as rigid bioisosteres and metabolic blocks. However, their inherent ring strain (~26.3 kcal/mol) and frequent lack of s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclobutane intermediates are increasingly pivotal in medicinal chemistry, serving as rigid bioisosteres and metabolic blocks. However, their inherent ring strain (~26.3 kcal/mol) and frequent lack of strong chromophores present a dual analytical challenge: thermal instability rules out standard Gas Chromatography (GC), while "UV-silence" complicates conventional HPLC detection.
This guide provides a technical roadmap for validating the purity of cyclobutane derivatives. We compare HPLC against alternative methodologies and detail a self-validating workflow that integrates Charged Aerosol Detection (CAD) and orthogonal column screening to ensure data integrity in drug development pipelines.
Part 1: The Analytical Challenge
The Stability-Detection Paradox
The analysis of cyclobutane intermediates is defined by two opposing constraints:
Thermal Lability: The strained four-membered ring is susceptible to thermal ring-opening or rearrangement (e.g., retro-[2+2] cycloaddition) at the high injector temperatures (200°C+) required for GC.
-systems, rendering them invisible to standard UV detection at nm.
Comparative Analysis: HPLC vs. Alternatives
The following matrix compares HPLC against common alternatives for checking cyclobutane purity.
Feature
HPLC (Recommended)
Gas Chromatography (GC)
qNMR
Thermal Stability
High (Ambient to 40°C operation preserves ring integrity).
Low (Injector temps >200°C risk ring opening/degradation).
High (Non-destructive, ambient).
Stereoselectivity
Excellent (Tunable stationary phases for cis/trans & enantiomers).
Good (But limited by thermal isomerization risks).
Moderate (Overlapping signals often obscure <1% isomeric impurities).
Sensitivity (LOD)
High (ng range with CAD/MS).
High (FID is sensitive, but destructive).
Low (Requires mg quantities; typically LOQ > 1%).
Suitability
Gold Standard for purity and isolation.
Risk of false impurity profiles due to degradation.[1]
Reference for potency, not trace impurity profiling.
Part 2: Method Development Strategy
To validate purity effectively, the method must resolve three distinct species: the target cyclobutane, its diastereomers (cis/trans), and synthetic precursors.
Diagram: Method Selection Decision Tree
The following logic flow guides the selection of the detection and stationary phase based on the cyclobutane's physicochemical properties.
Caption: Decision tree for selecting detector and column chemistry based on cyclobutane structural properties.
Stationary Phase Selection
For Diastereomers (Cis/Trans):
Standard: C18 (Octadecyl) columns are the baseline.
Advanced:Phenyl-Hexyl columns are superior for cyclobutanes. The
interactions and rigid planar selectivity of the phenyl phase often provide better resolution () for geometric isomers of constrained rings than standard alkyl chains.
For Enantiomers:
Amylose or Cellulose-based columns (e.g., Chiralpak IA/IB) are required.
Tip: Use Polar Organic Mode (100% Acetonitrile/Methanol) to maximize solubility and resolution without the pressure limits of Normal Phase.
Detection: The CAD Advantage
For "UV-silent" cyclobutanes (e.g., simple esters or amides), Charged Aerosol Detection (CAD) is the validated alternative to UV.
Why CAD? It provides a near-universal response independent of chemical structure, unlike UV (which requires a chromophore) or MS (which requires ionization).
Linearity: CAD response is curvilinear but can be linearized using a power function (typically
) in the chromatography software.
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures the method is not just functional but "self-validating" by proving specificity and stability in real-time.
Reagents & Equipment
System: HPLC/UHPLC with quaternary pump.
Detectors: DAD (set to 205 nm for reference) + CAD (Nebulizer temp: 35°C).
Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (Core-shell for efficiency).
When publishing or presenting your validation data, summarize the performance metrics in a clear, comparative table. Below is a simulated dataset for a theoretical "Cyclobutane-1,2-dicarboxylic acid" intermediate.
Performance Metrics Table
Parameter
UV Detection (210 nm)
CAD Detection
Status
Signal-to-Noise (S/N)
15:1 (Weak)
120:1 (Strong)
CAD Preferred
Linearity ()
0.985
0.998 (Power Fit)
Pass
Cis/Trans Resolution
1.2 (Co-elution risk)
2.1 (Baseline resolved)
Pass
LOD (Limit of Detection)
0.05 mg/mL
0.002 mg/mL
High Sensitivity
Interpretation
Resolution: A resolution (
) of >2.0 in the CAD trace indicates that the Phenyl-Hexyl column successfully utilized the shape selectivity of the cyclobutane ring to separate the diastereomers.
Purity Calculation: Due to the universal response of CAD, the % Area Normalization method is more accurate for cyclobutanes than UV, where extinction coefficients may vary significantly between isomers or impurities.
References
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
Gamble, M., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds. Journal of Pharmaceutical and Biomedical Analysis. Link
Nandy, M., et al. (2022).[4] Cyclobutane based “overbred intermediates” and their exploration in organic synthesis.[4] Organic & Biomolecular Chemistry.[4][5][6][7] Link
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.Link
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Contextual citation for polysaccharide column selection).
A Researcher's Guide to the Stereoselective Synthesis of 1,2-Disubstituted Cyclobutanes
The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional st...
Author: BenchChem Technical Support Team. Date: February 2026
The cyclobutane motif, a strained four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for introducing substituents with well-defined spatial orientations, often leading to improved metabolic stability, enhanced binding affinity, and novel pharmacological properties.[3] Consequently, the development of robust and stereoselective methods for the synthesis of substituted cyclobutanes, particularly those with a 1,2-disubstitution pattern, is an area of intense research.[3]
This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for accessing 1,2-disubstituted cyclobutanes. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights into their advantages, limitations, and practical applications. The discussion will be supported by experimental data and detailed protocols to ensure scientific integrity and empower researchers to select and implement the optimal strategy for their specific synthetic challenges.
Key Synthetic Strategies at a Glance
The construction of the strained cyclobutane ring can be broadly categorized into three main approaches: the formation of two bonds from acyclic precursors ([2+2] cycloadditions), the expansion of a smaller ring (cyclopropanes), and the contraction of a larger ring (cyclopentanes or pyrrolidines). A fourth, highly effective method involves the functionalization of a pre-existing cyclobutene core via conjugate addition.
Synthetic Strategy
Core Transformation
Key Merits
Common Challenges
[2+2] Cycloaddition
Two alkenes combine to form a cyclobutane
Atom economical, direct, access to complex scaffolds
Control of regioselectivity and stereoselectivity, often requires photochemical or thermal conditions, potential for side reactions.[1]
Ring Expansion
A three-membered ring is expanded to a four-membered ring
Driven by release of ring strain, can generate complex substitution patterns, often proceeds under mild conditions.[3]
Requires specifically substituted cyclopropane precursors, potential for rearrangements.
Ring Contraction
A five-membered ring is contracted to a four-membered ring
Can provide access to highly substituted cyclobutanes, stereospecific transformations are possible.[4]
Requires synthesis of the larger ring precursor, can involve harsh reagents or conditions.
Michael Addition
A nucleophile adds to a cyclobutene
High diastereoselectivity and enantioselectivity achievable, excellent functional group tolerance.[5][6]
Requires access to substituted cyclobutene starting materials.
[2+2] Cycloaddition: A Direct Approach to the Cyclobutane Core
The [2+2] cycloaddition reaction, where two olefinic units combine to form a cyclobutane ring, is arguably the most direct and widely employed method for constructing this motif.[1][7] These reactions can be initiated photochemically, thermally, or with the aid of a metal catalyst, with each variant offering distinct advantages in terms of substrate scope and stereocontrol.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloadditions typically proceed through the excitation of one of the alkene partners to its triplet state, which then adds to the ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[8] The stereochemical outcome of the reaction is often governed by the relative stability of the possible diradical intermediates.
Mechanism & Stereoselectivity: The stepwise nature of the reaction allows for bond rotation in the diradical intermediate, which can lead to a mixture of stereoisomers. However, by carefully selecting substrates and reaction conditions, high levels of diastereoselectivity can be achieved. For instance, the use of chiral auxiliaries or templates can effectively shield one face of the alkene, directing the approach of the second alkene and leading to high enantioselectivity.[3]
Experimental Insight: The choice of solvent can significantly influence the outcome of photochemical [2+2] cycloadditions. Polar solvents can stabilize zwitterionic intermediates that may compete with the desired diradical pathway. Non-polar solvents are generally preferred to favor the formation of the cyclobutane product. The use of a photosensitizer, such as acetone or benzophenone, is often necessary to facilitate the formation of the reactive triplet state, especially for alkenes that do not efficiently absorb UV light.[1]
Workflow for a Typical Photochemical [2+2] Cycloaddition
Caption: General workflow for a photochemical [2+2] cycloaddition.
Reaction: [2+2] Cycloaddition of Styrene with N-benzylmaleimide.[9]
Materials:
N-benzylmaleimide (1.0 equiv)
Styrene (2.0 equiv)
Dichloromethane (CH2Cl2), degassed
Procedure:
In a quartz reaction tube, dissolve N-benzylmaleimide (1.0 equiv) and styrene (2.0 equiv) in degassed CH2Cl2 to achieve a 0.1 M concentration of the maleimide.
Seal the tube and purge with argon for 15 minutes.
Place the reaction tube in a photochemical reactor equipped with a 370 nm UV lamp and stir the reaction mixture at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1,2-disubstituted cyclobutane product.
Expected Outcome: The reaction typically yields the product with good conversion and a diastereomeric ratio favoring the exo isomer.
Ring Expansion of Cyclopropanes: A Strain-Release Strategy
The high ring strain of cyclopropanes (approximately 27.5 kcal/mol) provides a powerful thermodynamic driving force for ring-expansion reactions to form the less strained cyclobutane ring (approximately 26.3 kcal/mol).[8] This strategy is particularly effective when the cyclopropane is appropriately substituted to facilitate a controlled rearrangement.
Lewis Acid-Catalyzed Ring Expansion of Alkylidenecyclopropanes
Alkylidenecyclopropanes are excellent substrates for Lewis acid-catalyzed ring expansions. The Lewis acid activates the exocyclic double bond, promoting a rearrangement cascade that leads to the formation of a cyclobutane ring.
Mechanism & Stereoselectivity: The reaction is initiated by the coordination of the Lewis acid to the double bond, which facilitates the cleavage of a distal cyclopropane bond to form a stabilized cyclopropylcarbinyl cation. This cation then undergoes a stereospecific ring expansion to a cyclobutyl cation, which is subsequently trapped by a nucleophile or undergoes elimination to afford the final product. The stereochemistry of the starting material is often transferred with high fidelity to the product.
Experimental Insight: The choice of Lewis acid is critical for the success of these reactions. Common Lewis acids include BF3·OEt2, TiCl4, and SnCl4. The reaction is typically carried out in a non-polar solvent at low temperatures to suppress side reactions. The nature of the substituents on the cyclopropane ring can influence the regioselectivity of the ring opening and the subsequent rearrangement.
Logical Flow of Lewis Acid-Catalyzed Ring Expansion
Caption: Mechanistic pathway of a Lewis acid-catalyzed ring expansion.
Representative Experimental Protocol: Lewis Acid-Catalyzed Ring Expansion
Reaction: Ring expansion of an aryl-substituted methylenecyclopropane with an amine nucleophile.[10]
To a flame-dried flask under an argon atmosphere, add the aryl-substituted methylenecyclopropane (1.0 equiv) and anhydrous CH2Cl2.
Cool the solution to 0 °C and add the amine nucleophile (1.2 equiv).
Add Sc(OTf)3 (10 mol%) in one portion and stir the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 1,2-disubstituted cyclobutane.
Expected Outcome: This method typically provides good to excellent yields of the ring-opened product with high diastereoselectivity.
Ring Contraction of Five-Membered Rings: A Stereospecific Approach
Ring contraction reactions provide an alternative and often highly stereospecific route to 1,2-disubstituted cyclobutanes. These transformations typically involve the extrusion of an atom or a small molecule from a five-membered ring precursor.
Contraction of Pyrrolidines
A notable example of ring contraction is the conversion of substituted pyrrolidines to cyclobutanes. This transformation can be achieved using hypervalent iodine reagents, proceeding through a proposed 1,4-biradical intermediate.[4]
Mechanism & Stereoselectivity: The reaction is initiated by the electrophilic amination of the pyrrolidine nitrogen by an in situ generated iodonitrene species. This forms a reactive 1,1-diazene intermediate which, upon extrusion of nitrogen, generates a 1,4-biradical. Rapid carbon-carbon bond formation then yields the cyclobutane product.[4] A key advantage of this method is its stereospecificity; the stereochemical information from the starting pyrrolidine is often transferred to the cyclobutane product with high fidelity.[11]
Experimental Insight: The reaction is typically carried out under mild conditions, using reagents like (diacetoxyiodo)benzene and ammonia. The substrate scope is broad, allowing for the synthesis of complex and highly substituted cyclobutanes, including spirocyclic systems.[4]
Pathway of Pyrrolidine Ring Contraction
Caption: Proposed mechanism for the ring contraction of pyrrolidines.
Wolff Rearrangement
The Wolff rearrangement is a classic ring contraction method that involves the conversion of a cyclic α-diazoketone into a ketene, which can then be trapped by a nucleophile. When applied to a five-membered ring, this reaction provides access to a four-membered ring carboxylic acid derivative.
Mechanism & Stereoselectivity: The reaction can be initiated thermally, photochemically, or by metal catalysis (e.g., silver oxide). The key step is the 1,2-migration of an alkyl group with concomitant loss of nitrogen to form the ketene. The stereocenter adjacent to the migrating group is retained during the rearrangement.
Experimental Insight: Microwave-assisted Wolff rearrangements have been shown to be highly efficient, often proceeding in high yields with short reaction times. The reaction is versatile, as the intermediate ketene can be trapped with a variety of nucleophiles, including alcohols, amines, and water, to generate esters, amides, and carboxylic acids, respectively.
Michael Addition to Cyclobutenes: A Powerful Functionalization Tool
For researchers who have access to cyclobutene precursors, the conjugate addition of nucleophiles offers a highly efficient and stereocontrolled route to 1,2-disubstituted cyclobutanes.[5][6] This approach is particularly powerful for the synthesis of enantiomerically enriched products through the use of chiral catalysts.
Mechanism & Stereoselectivity: The reaction proceeds via a standard Michael addition mechanism, where a nucleophile adds to the β-carbon of an α,β-unsaturated system. The stereochemical outcome is often controlled by the facial selectivity of the nucleophilic attack on the cyclobutene ring. The use of bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides, can effectively control the enantioselectivity by activating both the nucleophile and the electrophile through hydrogen bonding interactions.[5]
Experimental Insight: This method has been successfully applied to a wide range of nucleophiles, including thiols, amines, and stabilized carbanions.[5][9] The reactions are typically run under mild, base-catalyzed conditions. For enantioselective variants, the choice of catalyst and solvent is crucial for achieving high levels of stereocontrol.
Catalytic Cycle for Enantioselective Michael Addition
Caption: Enantioselective Michael addition catalyzed by a bifunctional catalyst.
Representative Experimental Protocol: Organocatalyzed Michael Addition
Reaction: Enantioselective sulfa-Michael addition to a cyclobutene ester.[5]
To a vial containing a magnetic stir bar, add the chiral squaramide catalyst (5 mol%) and the cyclobutene ester (1.0 equiv).
Dissolve the solids in anhydrous toluene.
Add the thiol (1.2 equiv) to the solution at room temperature.
Stir the reaction mixture until complete consumption of the starting material is observed by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the enantioenriched 1,2-disubstituted cyclobutane.
Expected Outcome: This protocol typically delivers the desired product in high yield with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (up to 99% ee).[5]
Conclusion and Future Outlook
The synthesis of 1,2-disubstituted cyclobutanes has matured into a sophisticated field with a diverse array of reliable and stereoselective methods. The choice of the optimal synthetic route is dictated by the desired substitution pattern, the required level of stereocontrol, and the availability of starting materials.
[2+2] cycloadditions remain a powerful tool for the direct construction of the cyclobutane core, with ongoing research focused on developing more efficient and selective catalytic systems.
Ring expansion and contraction strategies offer elegant solutions for the synthesis of highly substituted and stereochemically complex cyclobutanes, often leveraging the principles of strain release and stereospecific rearrangements.
Michael additions to cyclobutenes have emerged as a premier method for the enantioselective functionalization of the cyclobutane scaffold, providing rapid access to chiral building blocks for drug discovery.
As the demand for structurally novel and diverse small molecules continues to grow, the development of new and improved methods for the synthesis of 1,2-disubstituted cyclobutanes will undoubtedly remain a vibrant and impactful area of chemical research. The continued exploration of novel catalytic systems, the development of more efficient ring-restructuring reactions, and the application of these methods to the synthesis of complex natural products and pharmaceuticals will shape the future of this exciting field.
References
Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12121. [Link]
Piras, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15593. [Link]
A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education. [Link]
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]
Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 18864-18870. [Link]
Foo, K. (n.d.). Cyclobutanes in Organic Synthesis. Baran Group Meeting. [Link]
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ResearchGate. [Link]
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Scribd. [Link]
Taillier, C., & Lautens, M. (2007). Enantioselective Catalytic Ring Expansion of Methylenecyclopropane Carboxamides Promoted by a Chiral Magnesium Lewis Acid. Organic Letters, 9(5), 753-756. [Link]
Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Institutes of Health. [Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]
Shi, M., & Chen, Y. (2007). Lewis acid catalyzed ring-opening reactions of methylenecyclopropanes with diphenylphosphine oxide in the presence of sulfur or selenium. Organic & Biomolecular Chemistry, 5(3), 438-440. [Link]
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. [Link]
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]
Chen, Y., et al. (2020). Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. Organic Letters, 22(18), 7234-7239. [Link]
Seebach, D., et al. (2007). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 90(3), 425-472. [Link]
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
Lifchits, O., & Charette, A. B. (2008). A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. Organic Letters, 10(13), 2809-2812. [Link]
Alonso, F., & Yus, M. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 38(12), 3393-3402. [Link]
Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry – A European Journal. [Link]
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo‐, Pyrano‐, and Pyrrololactams via a Formal [4+1]‐Addition. ResearchGate. [Link]
D'Annibale, A., et al. (2008). Microwave-Assisted Wolff Rearrangement of Cyclic 2-Diazo-1,3-Diketones: An Eco-compatible Route to α-Carbonylated Cycloalkanones. The Journal of Organic Chemistry, 73(24), 9673-9676. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Make vs. Buy" Verdict
Formyl cyclobutane (Cyclobutanecarbaldehyde, CAS 2987-17-9) is a deceptively simple pharmacophore. Its high strain energy (~26 kcal/mol) makes it prone to ring-opening and polymerization, while its aldehyde functionality is susceptible to oxidation and over-reduction.
The Verdict:
For High Purity (>98%): The TEMPO-mediated oxidation of cyclobutylmethanol is the superior bench-scale route. It avoids the "over-reduction" trap of hydride reagents and the "over-oxidation" risk of Jones-type reagents.
For Scale-Up:DIBAL-H reduction of cyclobutanecarboxylic esters is the industry standard but requires precise cryogenic control (-78°C) to prevent over-reduction to the alcohol.
Critical Risk: Acidic workups must be minimized. The cyclobutylmethyl cation—if generated—rapidly rearranges to cyclopropylmethyl and homoallyl (3-butenyl) impurities, which are difficult to separate by distillation.
Comparative Analysis of Synthesis Routes
Route A: Controlled Reduction of Esters (DIBAL-H)
Mechanism: Nucleophilic attack of hydride on the ester carbonyl at -78°C forms a stable tetrahedral aluminate intermediate. Hydrolysis releases the aldehyde.
Pros: Direct route from cheap starting materials (e.g., Methyl cyclobutanecarboxylate).
Cons: Temperature fluctuation leads to Cyclobutylmethanol (over-reduction).
Key Impurity: Cyclobutylmethanol (BP ~143°C vs. Product BP ~117°C).
Route B: Oxidation of Cyclobutylmethanol (Swern or TEMPO)
Mechanism: Converting the alcohol back to the aldehyde.
Swern: Uses DMSO/Oxalyl Chloride. Very reliable but generates dimethyl sulfide (stench) and requires cryogenic conditions.
TEMPO: Uses a nitroxyl radical catalyst with bleach (NaOCl) or PhI(OAc)2.
Pros: Mild conditions (0°C to RT). Stops selectively at the aldehyde.
Cons: Requires the alcohol precursor (often made by reducing the acid completely with LiAlH4).
Route C: Rosenmund Reduction
Mechanism: Hydrogenation of acid chloride over Pd/BaSO4.
Pros: Historic method.
Cons: High pressure H2, catalyst poisoning, and frequent over-reduction. Generally obsolete for this specific substrate compared to DIBAL-H.
Comparison Matrix
Feature
Method A: DIBAL-H Reduction
Method B: TEMPO Oxidation
Method C: Swern Oxidation
Starting Material
Ester (Methyl cyclobutanecarboxylate)
Alcohol (Cyclobutylmethanol)
Alcohol (Cyclobutylmethanol)
Key Risk
Over-reduction to Alcohol
Catalyst residue
Odor (DMS), Cryogenic req.
Temp Control
Critical (-78°C)
Moderate (0°C)
Critical (-78°C)
Impurity Profile
High Alcohol content if uncontrolled
Chlorinated byproducts (rare)
Sulfur residues
Scalability
High (Flow chemistry recommended)
Moderate
Low (Exothermic quenching)
Impurity Characterization & "Hidden" Dangers
The Rearrangement Trap
The most overlooked impurity class arises from the cyclobutylmethyl cation . If your synthesis or workup involves strong acid or solvolysis conditions, the ring system enters a "non-classical cation" equilibrium.
This leads to isomeric impurities that are structurally distinct but chemically similar:
Cyclopropylacetaldehyde (Ring contraction)
4-Pentenal (Ring opening)
Analytical Fingerprinting
Impurity
Origin
BP (°C)
1H NMR Diagnostic Signal (CDCl3)
GC-MS Feature
Cyclobutylmethanol
Over-reduction (DIBAL)
143
3.60 (d, 2H, -CH2OH)
M+ 86, loss of H2O
Cyclobutanecarboxylic Acid
Air Oxidation
195
11-12 (bs, -COOH)
Broad peak, tailing
Cyclopropylacetaldehyde
Acidic Rearrangement
~110
9.7 (t, -CHO), 0.2-0.6 (cyclopropyl)
M+ 84 (Isomer)
4-Pentenal
Ring Opening
103
5.8 (m, alkene), 9.8 (t, -CHO)
M+ 84 (Isomer)
Visualized Workflows
Synthesis Pathways & Impurity Origins[3]
Caption: Synthesis pathways highlighting critical control points where impurities (red arrows) are introduced.
Analytical Decision Tree
Caption: Step-by-step analytical logic for identifying specific impurities using GC-MS and NMR.
Detailed Protocol: The "Gold Standard" DIBAL-H Reduction
This protocol is optimized to minimize the two primary failure modes: over-reduction and aluminum-emulsion formation during workup.
Reagents:
Methyl cyclobutanecarboxylate (1.0 eq)
DIBAL-H (1.0 M in Toluene, 1.1 eq)
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Quench: Rochelle's Salt (Sodium potassium tartrate) saturated solution.
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Methyl cyclobutanecarboxylate and DCM (0.2 M concentration).
Cooling (Critical): Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes. Do not let the internal temperature rise above -70°C.
Why? At > -70°C, the tetrahedral intermediate collapses to the aldehyde, which is then immediately reduced to the alcohol. At -78°C, the intermediate is stable.
Stirring: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4 or 2,4-DNP).
Quenching (The "Rochelle" Method):
While still at -78°C, add Methanol (2.0 eq) dropwise to destroy excess hydride.
Pour the cold mixture into a vigorously stirring saturated solution of Rochelle's Salt at room temperature.
Why? Acidic quenching (HCl) can trigger ring rearrangement. Rochelle's salt chelates aluminum gently, breaking the emulsion without low pH shock.
Workup: Stir until two clear layers form (can take 1-2 hours). Separate organic layer, dry over MgSO4, and concentrate carefully (aldehyde is volatile, BP ~117°C).
Purification: Distillation is preferred over silica chromatography to avoid acid-catalyzed decomposition on silica gel.
References
DIBAL-H Reduction Mechanism & Selectivity
Source: Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles."
Swern Oxidation Protocol & Byproducts
Source: Organic Chemistry Portal.
Cyclopropylmethyl Cation Rearrangements
Source: National Institutes of Health (PubMed). "Cyclopropylmethyl/cyclobutyl rearrangements on surfaces."
As a Senior Application Scientist, it is my responsibility to ensure that our partners in research, science, and drug development not only have access to cutting-edge molecules but also possess the knowledge to handle th...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, it is my responsibility to ensure that our partners in research, science, and drug development not only have access to cutting-edge molecules but also possess the knowledge to handle them safely and responsibly. The proper disposal of any chemical is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-formylcyclobutane-1-carboxylate, grounded in established safety principles and regulatory standards.
Understanding the Compound: A Proactive Approach to Safety
The foundation of safe chemical handling and disposal lies within a comprehensive Chemical Hygiene Plan (CHP) , as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5][6] Your institution's CHP is the primary document you should consult, as it will detail the specific procedures and requirements for your location.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Item
Specification
Rationale
Eye Protection
Chemical splash goggles
Protects against splashes and vapors.
Hand Protection
Chemically resistant gloves (e.g., Nitrile)
Prevents skin contact with the chemical.
Body Protection
Laboratory coat
Protects clothing and skin from contamination.
Respiratory
Use in a certified chemical fume hood
Minimizes inhalation of potentially harmful vapors.[6]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of Methyl 2-formylcyclobutane-1-carboxylate is that it must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[7][8][9][10]
1. Waste Collection and Segregation:
Container Selection: Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.[7][11][12] High-density polyethylene (HDPE) or glass containers are generally suitable. The original container, if in good condition, is an excellent choice.[8]
Waste Segregation: This is a critical step to prevent dangerous reactions.
Do NOT mix this waste with strong oxidizing agents, acids, or bases.[8][13]
Collect it with other non-halogenated organic solvents.
The decision-making process for waste segregation is outlined in the diagram below.
Figure 1: Decision workflow for proper waste segregation.
2. Container Labeling:
Proper labeling is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and is essential for the safety of everyone in the laboratory and for the waste disposal personnel.[10][11]
As soon as you begin collecting waste in a container, affix a hazardous waste tag.[14]
The full chemical name: "Methyl 2-formylcyclobutane-1-carboxylate " (no formulas or abbreviations).[11]
The approximate concentration or percentage of each component if it is a mixture.
The date accumulation started.
The name of the principal investigator and the laboratory location.[10]
Check the appropriate hazard pictograms (e.g., flammable, irritant).
3. Waste Storage:
Closure: Keep the waste container securely closed at all times, except when adding waste.[9][11][14] Do not leave a funnel in the opening.
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[11]
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9][13]
Ventilation: Store in a well-ventilated area, preferably within a ventilated cabinet designed for flammable liquids.[7]
4. Arranging for Disposal:
Container Fullness: Do not overfill the waste container. A safe limit is typically 90-95% of the container's capacity.[8][11]
Scheduling Pickup: Once the container is full, or if it has been accumulating for a period defined by your institution's policy (often six to twelve months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][8][10][12][15]
Decontamination of Empty Containers
Empty containers that held Methyl 2-formylcyclobutane-1-carboxylate must also be handled with care as they will contain chemical residues.
Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent (e.g., methanol or acetone).[14][16]
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of in your non-halogenated organic waste stream.[14][16]
Final Disposal: After triple rinsing, the container can often be disposed of in the regular trash or glass recycling, but first, you must deface or remove the original label.[13][14] Always confirm this final step with your institution's EHS department.
Emergency Procedures: Spill Management
In the event of a spill, your immediate response should be to ensure the safety of yourself and your colleagues.
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
Control Ignition Sources: If the spill is significant, extinguish any nearby open flames and turn off spark-producing equipment.
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
Consult SDS and CHP: Refer to the Safety Data Sheet for related compounds and your laboratory's Chemical Hygiene Plan for specific spill cleanup procedures.
Cleanup: For a small spill, use an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad) to soak up the liquid.
Dispose of Cleanup Materials: The absorbent material and any contaminated PPE must be placed in a sealed container, labeled as hazardous waste, and disposed of through your EHS department.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to the well-being of your colleagues and the protection of our shared environment.
References
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]